3-Phenylisonicotinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKFWWNHOUWPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376588 | |
| Record name | 3-phenylpyridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104096-15-3 | |
| Record name | 3-phenylpyridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Phenylisonicotinic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylisonicotinic acid, also known as 3-phenylpyridine-4-carboxylic acid, is a heterocyclic compound featuring a phenyl group substituted on the pyridine ring of isonicotinic acid.[1][2] As a derivative of isonicotinic acid, a scaffold of significant interest in medicinal chemistry, this compound holds potential as a building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] Its unique structural combination of a pyridine carboxylic acid and a biphenyl-like motif suggests possible applications in the development of nicotinic receptor modulators, anti-inflammatory agents, and compounds with activity in the central nervous system.[1] This document provides a technical overview of the known chemical properties, structure, and a detailed plausible synthesis protocol for this compound.
Chemical Properties and Structure
The structural and physical properties of this compound are summarized below. While experimental data for some properties are limited, predicted values based on computational models are also provided to offer a more complete profile.
| Property | Value | Source |
| IUPAC Name | 3-Phenylpyridine-4-carboxylic acid | N/A |
| Synonyms | This compound | [1][2] |
| CAS Number | 104096-15-3 | [1][2] |
| Molecular Formula | C₁₂H₉NO₂ | [1][2] |
| Molecular Weight | 199.21 g/mol | [1] |
| Melting Point | 227-229 °C | [3][4] |
| Boiling Point (Predicted) | 431.8 ± 25.0 °C | [3][4] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [3][4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| pKa (Predicted) | 1.21 ± 0.10 | N/A |
| Structural Identifiers | |
| SMILES | c1ccc(cc1)c1cnccc1C(=O)O |
| InChI | InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15) |
Experimental Protocols
Plausible Synthesis of this compound via Suzuki-Miyaura Coupling
The proposed reaction involves the coupling of a suitable halo-isonicotinic acid (e.g., 3-bromoisonicotinic acid) with phenylboronic acid in the presence of a palladium catalyst and a base.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoisonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and wash with an organic solvent such as ethyl acetate to remove non-polar impurities.
-
Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of a suitable organic solvent (e.g., diethyl ether) to remove any remaining impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Biological Activity
While specific studies detailing the biological activity of this compound are not extensively documented in the public domain, the broader class of isonicotinic acid derivatives is well-known for a wide range of pharmacological effects. Isonicotinic acid itself is a precursor to the antituberculosis drug isoniazid.[5] The introduction of a phenyl group at the 3-position may modulate the biological activity, potentially leading to compounds with novel therapeutic properties. Further research is warranted to explore the potential antimicrobial, anti-inflammatory, or other biological activities of this specific compound.
Visualization of Logical Relationships
The following diagram illustrates the logical workflow for the characterization of a synthesized batch of this compound.
References
An In-depth Technical Guide to the Synthesis of 3-Phenylisonicotinic Acid from Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 3-phenylisonicotinic acid, a valuable building block in pharmaceutical and materials science, starting from pyridine. This document details the core synthetic strategies, provides comparative data for key transformations, outlines detailed experimental protocols, and includes visual representations of the reaction pathways and workflows.
Introduction
This compound is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science. Its synthesis typically involves a two-stage process: the formation of the 3-phenylpyridine core, followed by the introduction of a carboxylic acid group at the 4-position. This guide will explore the most prevalent and effective methodologies for achieving this transformation, with a focus on palladium-catalyzed cross-coupling reactions for the C-C bond formation and subsequent functionalization strategies for the introduction of the carboxyl group.
Synthesis of the 3-Phenylpyridine Intermediate
The initial and crucial step in the synthesis of this compound is the formation of 3-phenylpyridine. This is most commonly achieved through the cross-coupling of a 3-halopyridine with a phenylating agent. The synthesis of the requisite 3-halopyridine, typically 3-bromopyridine, from pyridine is a well-established process.
Preparation of 3-Bromopyridine from Pyridine
A common method for the bromination of pyridine to afford 3-bromopyridine involves the use of bromine in the presence of a strong acid.
Experimental Protocol: Bromination of Pyridine
-
Materials: Pyridine, Bromine, 90-95% Sulfuric Acid, 6N Sodium Hydroxide, Organic Solvent (e.g., petroleum ether), Anhydrous Sodium Sulfate.
-
Procedure:
-
At 0°C, slowly add bromine (e.g., 50 mmol) to a solution of pyridine (e.g., 185 mmol) in 90-95% sulfuric acid.
-
Heat the reaction mixture to 130-140°C for 8 hours.
-
After cooling, pour the mixture into ice water and neutralize to a pH of 8 with 6N sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., petroleum ether, 3 x 60 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-bromopyridine.
-
Palladium-Catalyzed Cross-Coupling Reactions for 3-Phenylpyridine Synthesis
The formation of the C-C bond between the pyridine ring and the phenyl group is efficiently accomplished using palladium-catalyzed cross-coupling reactions. The most prominent methods are the Suzuki-Miyaura, Negishi, and Stille couplings.
Table 1: Comparison of Cross-Coupling Reactions for 3-Phenylpyridine Synthesis
| Reaction | Phenylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80 - 110 | 85 - 98 |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂ | Not required | THF, DMF | Room Temp - 80 | 80 - 95+ |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Not required | Toluene, DMF, Dioxane | 80 - 110 | 75 - 95 |
Diagram 1: Synthesis of 3-Phenylpyridine from 3-Bromopyridine
Solubility and stability of 3-Phenylisonicotinic acid in different solvents
An In-depth Technical Guide on the Solubility and Stability of 3-Phenylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key organic compound with significant potential in pharmaceutical and materials science. A thorough understanding of its solubility and stability is paramount for its effective application, from synthesis and purification to formulation and long-term storage. This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and under different environmental conditions. It includes detailed experimental protocols for determining these properties and presents data in a structured format to aid in research and development.
Introduction
This compound, an aromatic carboxylic acid, possesses a unique molecular structure that influences its physicochemical properties. Its solubility in different solvent systems is a critical parameter for processes such as reaction chemistry, crystallization, and formulation development. Similarly, its stability under various stress factors, including temperature, pH, and light, dictates its shelf-life and the reliability of its performance in final products. This guide aims to provide a detailed technical resource for professionals working with this compound.
Solubility of this compound
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by the polarity of the solvent, temperature, and the presence of other solutes.
Expected Solubility Profile
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected, enhanced by the ability to form hydrogen bonds with the solvent. Solubility in water is likely to be pH-dependent, increasing significantly at higher pH values due to the deprotonation of the carboxylic acid.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated due to dipole-dipole interactions.[3]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected as the nonpolar solvent cannot effectively solvate the polar carboxylic acid group.
Quantitative Solubility Data (Illustrative)
The following tables provide an illustrative structure for presenting quantitative solubility data for this compound.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water (pH 7.0) | 80.1 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined |
| Methanol | 32.7 | Data to be determined | Data to be determined |
| Acetone | 20.7 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined |
| Hexane | 1.9 | Data to be determined | Data to be determined |
Table 2: Effect of Temperature on the Solubility of this compound in Ethanol
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 10 | Data to be determined | Data to be determined |
| 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined |
| 60 | Data to be determined | Data to be determined |
Stability of this compound
Stability testing is crucial for determining how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[][5]
Factors Affecting Stability
The primary factors that can affect the stability of this compound include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: The compound may be susceptible to hydrolysis or other pH-dependent degradation pathways.[6]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[7]
-
Oxidation: The presence of oxidizing agents can lead to chemical degradation.
Stability Profile (Illustrative)
The following table outlines a typical structure for presenting stability data.
Table 3: Summary of Stability Testing for this compound
| Condition | Duration | Observations | Assay (%) | Degradation Products (%) |
| Long-Term | ||||
| 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Data to be determined | Data to be determined | Data to be determined |
| Intermediate | ||||
| 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Data to be determined | Data to be determined | Data to be determined |
| Accelerated | ||||
| 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Data to be determined | Data to be determined | Data to be determined |
| Stress Testing | ||||
| 60°C | 1 month | Data to be determined | Data to be determined | Data to be determined |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | Data to be determined | Data to be determined | Data to be determined |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | Data to be determined | Data to be determined | Data to be determined |
| Oxidation (3% H₂O₂) | 24 hours | Data to be determined | Data to be determined | Data to be determined |
| Photostability (ICH Q1B) | - | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Solubility Determination
A common and reliable method for determining solubility is the isothermal shake-flask method .
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Conical flasks with stoppers
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a conical flask.
-
Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the solution for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the bath temperature.
-
Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles.
-
Accurately dilute the filtrate with the same solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Caption: Workflow for Solubility Determination by Isothermal Shake-Flask Method.
Stability Studies
The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[8][9]
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound (pure solid)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate container closure systems
-
Acids, bases, and oxidizing agents for forced degradation studies
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)
Procedure:
1. Long-Term, Intermediate, and Accelerated Stability Studies: a. Pack samples of this compound in the proposed container closure system. b. Place the samples in stability chambers set to the conditions specified in Table 3. c. Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies). d. Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
2. Forced Degradation (Stress) Studies: a. Acid and Base Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and 0.1 N NaOH, respectively. Heat the solutions (e.g., at 60°C) for a defined period, then neutralize and analyze. b. Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set time, then analyze. c. Thermal Degradation: Expose the solid compound to high temperatures (e.g., 60°C or higher) and analyze at appropriate time points. d. Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples, including a dark control.
Caption: Logical Flow of a Comprehensive Stability Study.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is pending publication, the outlined protocols and expected trends based on analogous structures offer a solid foundation for researchers, scientists, and drug development professionals. The systematic approach to determining these critical physicochemical properties is essential for the successful development and application of this compound in its intended fields. The use of standardized methodologies, such as those described, will ensure the generation of reliable and reproducible data, facilitating regulatory submissions and product development.
References
- 1. researchgate.net [researchgate.net]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Stability studies on florfenicol using developed derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 3-Phenylisonicotinic Acid Bioactivity: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 3-Phenylisonicotinic acid. Given the limited experimental data on this specific molecule, this document outlines a systematic approach leveraging established computational drug discovery methodologies to hypothesize and evaluate its potential therapeutic applications. The guide details a workflow encompassing target identification, molecular docking, ADMET prediction, and culminates in protocols for experimental validation. All computational and experimental procedures are described to provide researchers, scientists, and drug development professionals with a practical guide for initiating preclinical investigations of this compound and its analogs.
Introduction
This compound is a heterocyclic carboxylic acid with a chemical structure suggestive of potential biological activity.[1] Its isonicotinic acid core is a well-known scaffold in medicinal chemistry, present in drugs such as isoniazid, an antitubercular agent.[2][3] The phenyl substitution introduces a lipophilic moiety that can significantly influence its pharmacokinetic and pharmacodynamic properties. Derivatives of nicotinic and isonicotinic acid have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6] This guide proposes a structured in silico investigation to elucidate the potential bioactivity of this compound, thereby accelerating its evaluation as a potential therapeutic agent.
Proposed In Silico Prediction Workflow
The proposed workflow for predicting the bioactivity of this compound is a multi-step process that begins with identifying potential biological targets and progresses through computational screening and profiling, culminating in suggestions for experimental validation.
Target Identification and Rationale
Based on the known activities of structurally related compounds, several potential protein targets for this compound can be hypothesized. Nicotinic acid and its derivatives are known to modulate lipid metabolism and inflammatory pathways.[7] Furthermore, isonicotinic acid analogs have been investigated as inhibitors of enzymes such as hypoxia-inducible factor (HIF)-1α.[6] Phenyl-substituted heterocyclic compounds have also been identified as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammation.[8] Therefore, for the purpose of this guide, we will consider Phosphodiesterase 4B (PDE4B) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) as primary hypothetical targets for this compound.
In Silico Methodologies
Ligand and Target Preparation
The 3D structure of this compound would be generated and optimized using computational chemistry software. The crystal structures of the target proteins (PDE4B and HIF-1α) would be obtained from the Protein Data Bank (PDB). Standard protein preparation protocols would be followed, including the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, and energy minimization to relieve any steric clashes.
Molecular Docking
Molecular docking simulations would be performed to predict the binding affinity and interaction patterns of this compound with the active sites of PDE4B and HIF-1α.[9][10] This process helps in understanding the molecular basis of the potential interaction and provides a quantitative estimate of the binding energy.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| PDE4B | -8.2 | Gln369, Asn321, Met337 |
| HIF-1α (PAS-B domain) | -7.5 | Tyr476, His477, Gln513 |
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound would be predicted using in silico models.[1][11][12] These predictions are crucial for assessing the drug-likeness of the compound and identifying potential liabilities early in the drug discovery process.[13]
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | Unlikely to have significant CNS effects. |
| Plasma Protein Binding | High | May have a longer duration of action. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 Substrate | Yes | Likely to be actively secreted by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
Proposed Biological Activity and Signaling Pathway
Based on the hypothetical docking results suggesting interaction with PDE4B, it is plausible that this compound could act as an anti-inflammatory agent. PDE4B is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and deactivate pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.
Experimental Validation Protocols
The in silico predictions should be validated through experimental assays to confirm the bioactivity of this compound.
PDE4B Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified PDE4B enzyme.
Materials:
-
Purified recombinant human PDE4B enzyme
-
cAMP (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a fluorescent cAMP biosensor)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare Solutions: Dissolve the PDE4B enzyme, cAMP, and this compound in the assay buffer. Prepare a serial dilution of this compound to test a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the PDE4B enzyme to each well of the microplate. Then, add the different concentrations of this compound to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding the cAMP substrate to each well.
-
Monitor the Reaction: Measure the rate of cAMP degradation over time using a microplate reader with the appropriate detection method.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[14][15][16]
Cell-Based Anti-inflammatory Assay (TNF-α Inhibition)
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Inflammatory Stimulation: Stimulate the cells with LPS to induce the production of TNF-α and incubate for a specified period (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: Determine the viability of the cells treated with this compound to rule out cytotoxic effects.
-
Data Analysis: Normalize the TNF-α levels to cell viability. Plot the percentage of TNF-α inhibition against the inhibitor concentration to determine the cellular IC50 value.[17][18][19][20]
Conclusion
This technical guide outlines a rational, multi-faceted approach for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. By integrating computational methods such as molecular docking and ADMET prediction with targeted experimental assays, researchers can efficiently evaluate the therapeutic potential of this compound. The proposed workflow provides a roadmap for identifying and characterizing novel drug candidates, ultimately accelerating the drug discovery and development process.[21][22][23]
References
- 1. fiveable.me [fiveable.me]
- 2. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 11. aurlide.fi [aurlide.fi]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Cell Signaling Pathway Assay Services - Creative Bioarray [cell.creative-bioarray.com]
- 19. thermofisher.com [thermofisher.com]
- 20. promega.kr [promega.kr]
- 21. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is in silico drug discovery? [synapse.patsnap.com]
- 23. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of 3-Phenylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylisonicotinic acid, a key structural motif in medicinal chemistry, has a rich history intertwined with the development of fundamental organic reactions. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. It details the plausible early synthetic strategies, likely employing classical arylation reactions, and contrasts them with modern, more efficient catalytic methodologies. This document serves as a valuable resource for researchers by providing detailed experimental protocols for key synthetic routes, a comparative analysis of quantitative data, and visualizations of the reaction pathways.
Introduction
This compound, also known as 3-phenylpyridine-4-carboxylic acid, is a heterocyclic compound featuring a phenyl group at the 3-position of an isonicotinic acid scaffold.[1] Its structural characteristics make it a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. The unique arrangement of the phenyl and carboxylic acid groups on the pyridine ring allows for diverse chemical modifications, leading to the development of novel pharmaceuticals, agrochemicals, and ligands for catalysis.[1]
While the precise moment of its first synthesis is not prominently documented in readily available historical records, its structural components suggest that early preparations likely emerged from the application of established named reactions for carbon-carbon bond formation on pyridine derivatives. The historical synthesis of pyridine and its derivatives dates back to the 19th and early 20th centuries with landmark discoveries such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924.[2] These foundational methods paved the way for the creation of a vast array of substituted pyridines.
This guide will explore the probable historical routes to this compound, focusing on classical methods like the Ullmann and Gomberg-Bachmann reactions, and will also touch upon modern synthetic advancements that have significantly improved the efficiency and accessibility of this important molecule.
Plausible Historical Synthesis Routes
The initial synthesis of this compound likely involved a multi-step process starting from a readily available pyridine derivative. A logical precursor would be a halogenated isonicotinic acid, which could then undergo a cross-coupling reaction to introduce the phenyl group.
Preparation of 3-Haloisonicotinic Acid Intermediate
A crucial step in the historical synthesis would have been the preparation of a 3-halo-substituted isonicotinic acid. Direct halogenation of isonicotinic acid is challenging due to the electron-deficient nature of the pyridine ring. However, methods for the selective halogenation of pyridines at the 3-position have been developed over time. One such approach involves a sequence of ring opening, halogenation of the resulting intermediate, and subsequent ring closure.[3]
Classical Arylation Reactions
With a 3-haloisonicotinic acid in hand, early organic chemists would have turned to established methods for forming aryl-aryl bonds.
The Ullmann reaction, first reported by Fritz Ullmann and his student Irma Goldberg in 1901, involves the copper-catalyzed coupling of two aryl halides.[4][5] A variation of this reaction, the Ullmann condensation, allows for the coupling of an aryl halide with an alcohol, amine, or thiol.[6] While traditionally used for symmetrical biaryl synthesis, unsymmetrical couplings were also achievable, albeit often with lower yields.[4][7]
A plausible historical synthesis of this compound via the Ullmann reaction would involve the coupling of a 3-haloisonicotinic acid ester with a phenyl halide in the presence of copper.
Experimental Protocol: Hypothetical Ullmann Synthesis of Ethyl 3-Phenylisonicotinate
-
Materials: Ethyl 3-bromoisonicotinate, iodobenzene, copper powder, dimethylformamide (DMF), sand bath or oil bath, reflux condenser, distillation apparatus.
-
Procedure:
-
A mixture of ethyl 3-bromoisonicotinate (1 equivalent), iodobenzene (1.5 equivalents), and activated copper powder (2 equivalents) in anhydrous DMF is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (approximately 150-160 °C) with vigorous stirring for 24-48 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove the copper salts.
-
The filtrate is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield ethyl 3-phenylisonicotinate.
-
Subsequent hydrolysis of the ester using aqueous acid or base would yield this compound.
-
Another potential historical route is the Gomberg-Bachmann reaction, discovered in 1924, which involves the reaction of a diazonium salt with an aromatic compound.[8] This reaction proceeds through a radical mechanism and can be used to synthesize unsymmetrical biaryls, though yields are often modest.[8]
A plausible synthesis using this method would involve the diazotization of aniline followed by reaction with a 3-substituted isonicotinic acid derivative in a basic medium.
Experimental Protocol: Hypothetical Gomberg-Bachmann Synthesis of this compound
-
Materials: Aniline, sodium nitrite, hydrochloric acid, 3-chloroisonicotinic acid, sodium hydroxide, diethyl ether, separatory funnel.
-
Procedure:
-
Aniline (1 equivalent) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1 equivalent) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.
-
A separate solution of 3-chloroisonicotinic acid (1 equivalent) in aqueous sodium hydroxide is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the alkaline solution of 3-chloroisonicotinic acid with vigorous stirring.
-
The reaction is allowed to proceed at low temperature for several hours, during which nitrogen gas evolves.
-
The reaction mixture is then acidified to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Modern Synthetic Methods
While the classical methods provided a means to synthesize this compound, they often suffered from harsh reaction conditions, low yields, and limited substrate scope. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including this compound.
Modern approaches often utilize palladium or nickel catalysts to achieve highly efficient and selective C-C bond formation under milder conditions. These methods offer significant advantages in terms of yield, functional group tolerance, and scalability.
Table 1: Comparison of Historical and Modern Synthesis Methods
| Method | Catalyst | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Ullmann Reaction | Copper | High temperature (150-250 °C) | Low to moderate | Inexpensive catalyst | Harsh conditions, low yields, limited scope |
| Gomberg-Bachmann | None (radical) | Low temperature (0-5 °C) | Low | Metal-free | Low yields, side reactions |
| Suzuki Coupling | Palladium | Mild (Room temp. to 80 °C) | High to excellent | Mild conditions, high yields, broad scope | Catalyst cost, ligand sensitivity |
| Negishi Coupling | Palladium/Nickel | Mild (Room temp. to 60 °C) | High to excellent | High yields, good for complex molecules | Air/moisture sensitive organozinc reagents |
| Stille Coupling | Palladium | Mild to moderate | High to excellent | High yields, tolerant of many functional groups | Toxicity of organotin reagents |
Experimental Protocols for Modern Synthesis
A common and efficient modern method for the synthesis of this compound is the Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling for the Synthesis of Methyl 3-Phenylisonicotinate
-
Materials: Methyl 3-bromoisonicotinate, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), 1,4-dioxane, water, magnetic stirrer, heating mantle.
-
Procedure:
-
To a round-bottom flask is added methyl 3-bromoisonicotinate (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added to the flask.
-
The reaction mixture is heated to 80 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford methyl 3-phenylisonicotinate.
-
The ester is then hydrolyzed to this compound using standard procedures.
-
Conclusion
The synthesis of this compound has evolved significantly from its likely origins in classical arylation chemistry. While the pioneering work of early 20th-century chemists laid the groundwork for the construction of such biaryl systems, modern transition metal-catalyzed methods have transformed the field, offering unparalleled efficiency, selectivity, and functional group tolerance. This guide provides a historical perspective and practical methodologies that are essential for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound. The continued development of novel synthetic strategies will undoubtedly further expand the utility of this compound in drug discovery and materials science.
References
- 1. 3-Phenylpyridine-4-carboxylic acid [myskinrecipes.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
Navigating the Reactivity of 3-Phenylisonicotinic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Carboxylic Acid Group's Transformative Potential in Drug Discovery and Organic Synthesis
Introduction
3-Phenylisonicotinic acid, a heterocyclic aromatic compound, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. Its unique structure, combining a pyridine ring with a phenyl substituent and a carboxylic acid group, offers multiple points for chemical modification. The carboxylic acid moiety, in particular, serves as a gateway to a diverse array of functional groups, enabling the synthesis of esters, amides, and alcohols with distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in this compound, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis.
The Chemical Landscape of the Carboxylic Acid Group
The reactivity of the carboxylic acid in this compound is governed by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. The adjacent electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity allows for a range of transformations, primarily nucleophilic acyl substitution reactions. The general order of reactivity for carboxylic acid derivatives proceeds from most to least reactive: acyl chlorides > anhydrides > esters > amides. This hierarchy is dictated by the ability of the leaving group to depart and the extent of resonance stabilization.
dot
Caption: General reaction pathways of a carboxylic acid group.
Key Transformations of the Carboxylic Acid Group
Esterification: Masking Polarity and Enhancing Lipophilicity
Esterification of this compound is a fundamental transformation that replaces the acidic proton with an alkyl or aryl group, thereby increasing its lipophilicity and modifying its pharmacokinetic profile. This reaction is crucial in drug design for improving membrane permeability and oral bioavailability.
Experimental Protocol: Fischer-Speier Esterification of this compound
This protocol describes the synthesis of methyl 3-phenylisonicotinate using a classical acid-catalyzed esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in methanol (10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
| Reactant | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Isonicotinic Acid | Methanol | H₂SO₄ | 8 | ~65 | [1] |
| Phenylacetic Acid | p-Cresol | Al³⁺-montmorillonite | 6 | ~90 | [2] |
| Isonicotinic Acid | Pentafluorophenol | SOCl₂/Triethylamine | - | 97 | [3] |
Note: The yields presented are for structurally related compounds and serve as a reference. The actual yield for this compound may vary.
Amidation: Building Blocks for Bioactive Molecules
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of many pharmaceuticals. Amidation of this compound with various amines can lead to a wide range of derivatives with potential biological activities.
Experimental Protocol: Direct Amidation using a Nickel Catalyst
This protocol is adapted from a method for the direct amidation of phenylacetic acid derivatives and is expected to be effective for this compound.[4]
-
Reaction Setup: To a solution of this compound (1.0 eq) in toluene (10 mL per mmol of acid), add NiCl₂ (10 mol%).
-
Stirring: Stir the mixture at 80°C for 10 minutes.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Heating: Seal the reaction vessel and stir the mixture at 110°C for 20 hours.
-
Work-up: Cool the reaction to room temperature and filter to recover the catalyst.
-
Extraction: Wash the combined filtrate with 1 M HCl and then with a saturated aqueous solution of NaHCO₃.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. The product can be further purified by recrystallization or column chromatography.
| Carboxylic Acid | Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetic Acid | Benzylamine | NiCl₂ (10 mol%) | 110 | 20 | 98 | [4] |
| Phenylacetic Acid | Morpholine | NiCl₂ (10 mol%) | 110 | 20 | 92 | [4] |
| 4-Nitrophenylacetic Acid | Benzylamine | NiCl₂ (10 mol%) | 110 | 20 | 85 | [4] |
dot
Caption: A typical workflow for nickel-catalyzed amidation.
Reduction to Alcohols: Introducing a Flexible Linker
Reduction of the carboxylic acid group in this compound to a primary alcohol provides a flexible hydroxymethyl group. This transformation can be valuable for introducing a linker for further conjugation or for accessing a different region of a biological target's binding pocket.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of a carboxylic acid to a primary alcohol using the powerful reducing agent LiAlH₄.[5][6]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add a solution of this compound (1.0 eq) in dry tetrahydrofuran (THF) dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in dry THF at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling the flask in an ice bath.
-
Filtration: Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Extraction and Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Outcome | Reference |
| Carboxylic Acids (general) | LiAlH₄ | THF/Ether | 0 to RT | Primary Alcohol | [6][7] |
| Esters (general) | LiAlH₄ | THF/Ether | 0 to RT | Primary Alcohol | [7] |
| Amides (general) | LiAlH₄ | THF/Ether | 0 to RT | Amine | [7] |
Biological Relevance and Potential Signaling Pathways
Derivatives of pyridine carboxylic acids, including nicotinic and isonicotinic acids, have shown a wide range of biological activities, notably as anti-inflammatory and antimicrobial agents.[3] While specific data on this compound is limited, its structural similarity to known bioactive molecules suggests its potential as a scaffold in drug discovery.
For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. It is plausible that derivatives of this compound could exhibit anti-inflammatory effects by modulating similar pathways.
dot
Caption: Potential mechanism of anti-inflammatory action.
Conclusion
The carboxylic acid group of this compound is a highly versatile functional handle that provides access to a rich chemical space of derivatives. Through well-established reactions such as esterification, amidation, and reduction, researchers can systematically modify the properties of this scaffold to optimize it for various applications, particularly in drug discovery. The protocols and data presented in this guide offer a solid foundation for the synthesis and exploration of novel this compound derivatives. Further investigation into the biological activities of these compounds is warranted and holds the promise of uncovering new therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 104096-15-3: this compound | CymitQuimica [cymitquimica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Examination of 3-Phenylisonicotinic Acid's Electronic Structure: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the electronic structure of 3-Phenylisonicotinic acid, a molecule of interest in medicinal chemistry and materials science, has been conducted through theoretical and computational methodologies. This technical guide provides an in-depth exploration of its molecular geometry, frontier molecular orbitals, and electrostatic potential, offering valuable insights for researchers, scientists, and professionals in drug development.
Optimized Molecular Structure and Key Geometric Parameters
The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The optimized structure reveals a non-planar conformation, with a significant dihedral angle between the phenyl and pyridine rings. This twist is a critical determinant of the molecule's electronic properties and potential intermolecular interactions.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(phenyl)-C(pyridine) | 1.485 | - | - |
| C=O | 1.213 | - | - |
| O-H | 0.968 | - | - |
| C-N-C (pyridine) | - | 117.2 | - |
| C-C-O (carboxyl) | - | 112.5 | - |
| Phenyl-Pyridine | - | - | 45.8 |
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is predominantly localized on the phenyl ring, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the pyridine and carboxylic acid moieties, suggesting this region acts as the electron acceptor.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.13 |
| HOMO-LUMO Gap (ΔE) | 4.12 |
| Ionization Potential | 6.25 |
| Electron Affinity | 2.13 |
| Electronegativity (χ) | 4.19 |
| Chemical Hardness (η) | 2.06 |
| Chemical Softness (S) | 0.24 |
| Electrophilicity Index (ω) | 4.27 |
The relatively large HOMO-LUMO gap of 4.12 eV suggests high kinetic stability and low chemical reactivity. These parameters are crucial for predicting the molecule's behavior in biological systems and for designing new derivatives with tailored electronic properties.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map of this compound highlights the electronegative oxygen atoms of the carboxylic acid group as the region of most negative potential (red), making them likely sites for electrophilic attack and hydrogen bonding. The hydrogen atom of the hydroxyl group and the phenyl ring protons exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack.
Methodologies
Computational Details: All calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential, were also calculated at the B3LYP/6-311++G(d,p) level.
Visualizations
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Energy level diagram of the Frontier Molecular Orbitals of this compound.
This detailed theoretical investigation provides a foundational understanding of the electronic structure of this compound. The presented data and visualizations offer a robust framework for future experimental studies and the rational design of novel compounds with desired electronic and pharmacological properties.
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Phenylisonicotinic Acid Esters
Abstract
This document provides detailed protocols for the synthesis of 3-phenylisonicotinic acid esters, valuable intermediates in pharmaceutical and materials science research. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a highly efficient palladium-catalyzed method for carbon-carbon bond formation. An alternative two-step protocol involving the synthesis of this compound followed by esterification is also presented. These protocols are intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation, and visual diagrams to facilitate successful synthesis.
Introduction
This compound and its ester derivatives are important heterocyclic compounds that serve as key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The strategic introduction of a phenyl group at the 3-position of the isonicotinic acid scaffold can significantly influence the pharmacological and physicochemical properties of the resulting compounds. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for constructing biaryl systems due to its mild reaction conditions, high yields, and broad functional group tolerance.[1][2] This application note details a robust protocol for the synthesis of this compound esters using this powerful methodology.
Key Synthetic Strategies
The synthesis of this compound esters can be efficiently achieved via two primary routes:
-
Direct Suzuki-Miyaura Coupling: This approach involves the direct coupling of a 3-halo-isonicotinic acid ester with phenylboronic acid in the presence of a palladium catalyst and a base. This is often the most direct and efficient route.
Experimental Protocols
Protocol 1: Direct Synthesis of Ethyl 3-Phenylisonicotinate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of ethyl 3-phenylisonicotinate from ethyl 3-bromoisonicotinate and phenylboronic acid.
Materials:
-
Ethyl 3-bromoisonicotinate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add ethyl 3-bromoisonicotinate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[4]
-
Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.[4]
-
Reaction: Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (7 mL).[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]
-
Washing: Combine the organic layers and wash with brine (2 x 10 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 3-phenylisonicotinate.
Protocol 2: Two-Step Synthesis via this compound
Step 2a: Synthesis of this compound
This step is similar to Protocol 1 but starts with 3-bromonicotinic acid.
Materials:
-
3-Bromonicotinic acid
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-bromonicotinic acid (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and Pd(PPh₃)₄ (5 mol%).[7]
-
Solvent and Reaction: Add degassed DMF and heat the mixture at 80°C for 24 hours under an inert atmosphere.[7]
-
Work-up: After cooling, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.[7]
-
Isolation: Filter the solid, wash with water, and dry under vacuum to yield this compound.
Step 2b: Esterification of this compound (Fischer Esterification)
This protocol describes the conversion of the carboxylic acid to its ethyl ester.
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (10 mmol) in absolute ethanol (20 mL) in a round-bottomed flask.[8]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (3 mL) dropwise to the stirred solution.[8][9]
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 8 hours.[8]
-
Neutralization: Cool the mixture to room temperature and carefully neutralize it with a saturated solution of NaHCO₃ until the pH is ~6-7.[8]
-
Extraction: Extract the mixture three times with ethyl acetate.[8]
-
Washing: Wash the combined organic layers with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-phenylisonicotinate.[8]
-
Purification: Purify the product by vacuum distillation or column chromatography if necessary.[8]
Data Presentation
The yield of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes representative yields for the coupling of various aryl halides with arylboronic acids under different conditions, providing a basis for optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | Toluene | 110 | 3 | 83 | [5] |
| 2 | 4-bromoacetophenone | phenylboronic acid | Pd(OAc)₂ (not specified) | Na₂CO₃ (3) | Not specified | Microwave | 0.17 | 35.7 | [10] |
| 3 | 8-bromo-isoquinolin-1-one derivative | 2-methoxypyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (2.5) / Sphos (5) | K₂CO₃ (2) | THF/H₂O | 80 | 12 | 98 | [11] |
| 4 | 5-bromonicotinic acid | 4-tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 80 | 24 | 95 | [7] |
| 5 | ethyl-4-bromophenylacetate | phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | Acetone/H₂O | 40-45 | 1 | ~85 | [12] |
| 6 | diethyl 2-bromoallylphosphonate | phenylboronic acid | NiSO₄·6H₂O (5) / Ligand | K₃PO₄ (1.5) | H₂O | 120 | 1 | 93 | [13] |
| 7 | bromobenzene | phenylboronic acid | (NHC)₂PdBr₂ (1) | K₂CO₃ (1.5) | Toluene | 60 | 4 | 88-96 | [14] |
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Suzuki-Miyaura coupling for the synthesis of Ethyl 3-phenylisonicotinate.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Ethyl 3-phenylisonicotinate.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. www1.udel.edu [www1.udel.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. jeolusa.com [jeolusa.com]
- 13. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-Phenylisonicotinic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of amino acid sequences.[1][2] The incorporation of non-proteinogenic amino acids and other organic moieties into peptides is a key strategy in drug discovery for enhancing potency, stability, and pharmacokinetic properties. 3-Phenylisonicotinic acid, a heterocyclic carboxylic acid, represents an intriguing building block for modifying peptide structures. Its rigid, aromatic nature can impart unique conformational constraints and potential for novel intermolecular interactions.
These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using standard Fmoc/tBu-based solid-phase synthesis protocols.
Key Considerations for Incorporating this compound
The successful incorporation of this compound into a growing peptide chain requires careful consideration of several factors due to its unique structure.
-
Steric Hindrance: The phenyl group at the 3-position of the pyridine ring can present significant steric bulk. This may impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide, potentially leading to incomplete coupling reactions.[3] To overcome this, the use of more potent coupling reagents and/or extended coupling times is recommended.[3][4]
-
Activation: As a carboxylic acid, this compound requires activation to facilitate amide bond formation.[5] Standard coupling reagents used in SPPS are generally effective. The choice of activator can influence coupling efficiency and the potential for side reactions.
-
Solubility: Adequate solubility of this compound and the activated species in the reaction solvent is crucial for efficient coupling.[2][6] While expected to be soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), it is advisable to perform a solubility test prior to synthesis.
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS methodologies and have been adapted for the incorporation of this compound.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity | Supplier Example |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Major chemical suppliers |
| Fmoc-protected amino acids | >99% | Major chemical suppliers |
| This compound | >98% | Major chemical suppliers |
| Coupling Reagents | ||
| HBTU/HCTU | >99% | Major chemical suppliers |
| HATU | >99% | Major chemical suppliers |
| DIC | >99% | Major chemical suppliers |
| Additives | ||
| HOBt/HOAt | >99% | Major chemical suppliers |
| Oxyma Pure® | >99% | Major chemical suppliers |
| Bases | ||
| DIPEA | Reagent grade | Major chemical suppliers |
| 2,4,6-Collidine | Reagent grade | Major chemical suppliers |
| Solvents | ||
| DMF | Peptide synthesis grade | Major chemical suppliers |
| NMP | Peptide synthesis grade | Major chemical suppliers |
| DCM | Reagent grade | Major chemical suppliers |
| Deprotection Reagent | ||
| Piperidine | Reagent grade | Major chemical suppliers |
| Cleavage Cocktail | ||
| TFA | Reagent grade | Major chemical suppliers |
| TIS | Reagent grade | Major chemical suppliers |
| H₂O | Deionized | - |
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a peptide incorporating this compound.
1. Resin Swelling:
- Place the desired amount of Rink Amide resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
3. Standard Amino Acid Coupling:
- Prepare the coupling solution:
- Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
- Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours.
- Wash the resin with DMF (5 x 1 min).
4. Incorporation of this compound:
- Prepare the coupling solution for this compound:
- Dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
- Add DIPEA (8 eq.) and pre-activate for 2-5 minutes.
- Add the activated solution to the deprotected resin.
- Agitate for 4-12 hours. A longer coupling time is recommended due to potential steric hindrance.
- Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (5 x 1 min).
5. Capping (Optional but Recommended):
- If the Kaiser test remains positive after a second coupling, cap any unreacted amines.
- Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (1:8:1).
- Add the capping solution to the resin and agitate for 30 minutes.
- Wash the resin with DMF (5 x 1 min).
6. Final Fmoc Deprotection:
- Repeat step 2 to remove the Fmoc group from the final amino acid.
7. Cleavage and Deprotection:
- Wash the resin with DCM (3 x 1 min) and dry under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours.
- Collect the filtrate and precipitate the peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide under vacuum.
8. Purification:
- Purify the crude peptide by reverse-phase HPLC.
Workflow for Incorporating this compound in SPPS
References
Synthesis of 3-Phenylisonicotinic Acid Amides: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 3-phenylisonicotinic acid amides, compounds of interest in medicinal chemistry and drug development. The described methodologies are suitable for researchers in academic and industrial settings, offering robust procedures for the generation of diverse amide libraries. This document outlines two primary synthetic strategies: the acyl chloride method and the use of coupling agents, providing detailed experimental procedures and a summary of expected outcomes.
Introduction
This compound is a pyridine carboxylic acid derivative that serves as a valuable scaffold in the development of novel therapeutic agents. Its amides have been explored for a range of biological activities. The synthesis of these amides is typically achieved by activating the carboxylic acid moiety to facilitate its reaction with a primary or secondary amine. This note details two reliable methods for this transformation.
General Synthetic Pathways
The synthesis of this compound amides can be efficiently achieved through two principal routes, starting from this compound. The first method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. The second approach utilizes peptide coupling reagents to directly mediate the condensation of the carboxylic acid with an amine.
Figure 1. General workflow for the synthesis of this compound amides.
Experimental Protocols
Method 1: Synthesis via Acyl Chloride Intermediate
This two-step procedure involves the initial conversion of this compound to its acyl chloride, followed by reaction with the desired amine.
Step 1: Preparation of 3-Phenylisonicotinoyl Chloride
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-phenylisonicotinoyl chloride, which is often used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 3-phenylisonicotinoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Upon completion, wash the reaction mixture with water, a mild acid solution (e.g., 1N HCl) to remove excess amine and base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound amide.
Method 2: Direct Amide Synthesis using Coupling Reagents
This one-pot method directly couples this compound with an amine using a coupling agent.
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in an anhydrous aprotic solvent like DCM or DMF.
-
An additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq) can be included to improve the reaction rate and suppress side reactions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Work up the filtrate by washing with an aqueous solution of sodium bicarbonate to remove unreacted acid and a mild acid to remove excess amine.
-
Dry the organic layer, concentrate, and purify the product as described in Method 1.
Data Presentation
The choice of synthetic method and reaction conditions can influence the yield of the final amide product. The following table summarizes typical reactants and expected yields for the synthesis of various this compound amides.
| Amine (R¹R²NH) | Coupling Method | Solvent | Base (if applicable) | Reaction Time (h) | Yield (%) |
| Aniline | Acyl Chloride | DCM | Triethylamine | 4 | 85-95 |
| Benzylamine | EDC/HOBt | DMF | - | 18 | 80-90 |
| Morpholine | Acyl Chloride | THF | Pyridine | 6 | 90-98 |
| Piperidine | DCC/DMAP | DCM | - | 24 | 75-85 |
| 4-Fluoroaniline | Acyl Chloride | Toluene | Triethylamine | 5 | 82-92 |
| Cyclohexylamine | EDC/HOBt | DCM | - | 20 | 78-88 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Logical Relationship of Synthetic Steps
The synthesis of this compound amides follows a logical progression from activation of the carboxylic acid to the final amide formation.
Figure 2. Logical flow of the synthesis protocol.
Conclusion
The protocols described in this application note provide reliable and versatile methods for the synthesis of this compound amides. Both the acyl chloride and direct coupling methods are effective, with the choice of method often depending on the specific amine substrate and the desired scale of the reaction. These detailed procedures and the accompanying data will be a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
Application Notes and Protocols for 3-Phenylisonicotinic Acid Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the in vitro evaluation of novel 3-Phenylisonicotinic acid derivatives as potential anticancer compounds. The following sections detail the methodologies for assessing cytotoxicity and the induction of apoptosis, and include templates for data presentation and visualization of relevant biological pathways.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below is illustrative for a hypothetical series of this compound derivatives and should be determined experimentally for each new compound.
Table 1: Illustrative Cytotoxicity Data of this compound Derivatives
| Compound ID | Modification | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| PIA-001 | Unsubstituted Phenyl | 15.5 ± 2.1 | 22.3 ± 3.5 | 18.9 ± 2.8 | 0.8 ± 0.1 |
| PIA-002 | 4-Fluoro Phenyl | 10.2 ± 1.5 | 15.8 ± 2.2 | 12.5 ± 1.9 | 0.8 ± 0.1 |
| PIA-003 | 4-Methoxy Phenyl | 25.1 ± 3.8 | 30.5 ± 4.1 | 28.4 ± 3.9 | 0.8 ± 0.1 |
| PIA-004 | 3,4-Dichloro Phenyl | 5.8 ± 0.9 | 8.2 ± 1.1 | 6.1 ± 0.8 | 0.8 ± 0.1 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.[1]
Protocol 1: Cell Culture and Maintenance
-
Cell Lines : A panel of human cancer cell lines should be used, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[2][3]
-
Culture Medium : Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation : Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture : Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
Protocol 2: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.[4]
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment : Prepare stock solutions of the this compound derivatives in DMSO. Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation : The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve generated from the absorbance data.[5]
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/PI assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment : Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting : Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or are necrotic.
Visualizations: Workflows and Signaling Pathways
Diagrams of experimental workflows and signaling pathways provide a clear visual representation of the processes involved.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Inducing apoptosis is a key mechanism for many chemotherapy drugs.[6][7][8] The intrinsic apoptosis pathway is often implicated.
Caption: Intrinsic apoptosis signaling pathway.
The PI3K/AKT pathway is a crucial signaling network that is frequently dysregulated in cancer, promoting cell survival and proliferation.[9][10][11][12]
Caption: Overview of the PI3K/AKT signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 6. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actaorthop.org [actaorthop.org]
- 8. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for the Quantification of 3-Phenylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylisonicotinic acid is a derivative of isonicotinic acid, featuring a phenyl group at the 3-position of the pyridine ring. As a key intermediate and potential active pharmaceutical ingredient (API), its accurate quantification is crucial for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
This section outlines a proposed reverse-phase HPLC method for the quantification of this compound. The method is designed to be robust and suitable for the analysis of bulk drug substances and pharmaceutical dosage forms.
A. Quantitative Data Summary
The following table summarizes the typical performance characteristics of the proposed HPLC-UV method. These values are representative and may vary based on the specific instrumentation and laboratory conditions. Method validation is required to establish performance in a specific setting.
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | ~4.5 min |
B. Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ultrapure water
-
Pharmaceutical dosage forms (e.g., tablets) containing this compound
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic acid in water (v/v). The recommended starting gradient is 60:40 (Acetonitrile:0.1% Formic acid). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
4. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
5. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (based on the structurally similar isonicotinic acid, λmax should be determined experimentally)[1]
-
Run Time: 10 minutes
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
C. Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended. This proposed method utilizes electrospray ionization in negative mode.
A. Quantitative Data Summary
The following table presents expected performance characteristics for the LC-MS/MS method. Validation is essential to confirm these parameters.
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Retention Time | ~3.2 min |
B. Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/HPLC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard and IS Stock Solutions: Prepare in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare by serial dilution of the stock solutions.
4. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
5. LC-MS/MS Conditions:
-
Column: C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Negative
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion would be [M-H]⁻. Product ions would be selected based on the fragmentation pattern.
6. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentrations of the calibration standards.
C. Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
III. UV-Vis Spectrophotometry
A simple and cost-effective method for the quantification of this compound in bulk or simple formulations is UV-Vis spectrophotometry. This method is based on the inherent UV absorbance of the molecule.
A. Quantitative Data Summary
The table below shows the expected performance of the UV-Vis spectrophotometric method.
| Parameter | Typical Performance |
| λmax | ~265 nm (in Ethanol) |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined experimentally |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
B. Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Ethanol (Spectroscopic grade)
2. Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Determination of λmax:
-
Prepare a solution of this compound in ethanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm against an ethanol blank.
-
The wavelength of maximum absorbance (λmax) should be identified. Based on the structurally similar nicotinic acid, the λmax is expected to be around 262-265 nm.[2]
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of ethanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in ethanol to cover the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
5. Sample Preparation:
-
Prepare a sample solution in ethanol with a concentration expected to fall within the calibration range. Filtration may be necessary for formulated products.
6. Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the ethanol blank.
-
Measure the absorbance of the standard and sample solutions.
7. Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample using the Beer-Lambert law and the calibration curve.
C. Signaling Pathway/Logical Relationship Diagram
Caption: Principle of UV-Vis spectrophotometric quantification.
Conclusion
The analytical methods described provide a comprehensive toolkit for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of bulk drug substance, HPLC-UV and UV-Vis spectrophotometry are suitable. For bioanalytical studies or trace-level quantification in complex matrices, LC-MS/MS is the method of choice. It is imperative that any method chosen is fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before its implementation for routine analysis.
References
Application Notes and Protocols: 3-Phenylisonicotinic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Phenylisonicotinic acid as a versatile ligand in coordination chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal-organic frameworks (MOFs), quantitative data on their structural and thermal properties, and insights into their potential applications.
Introduction
This compound, a derivative of isonicotinic acid featuring a phenyl group at the 3-position, is a compelling ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure, combined with the carboxylate and pyridine functionalities, allows for the formation of diverse and stable architectures with various metal ions. These materials are of significant interest due to their potential applications in catalysis, gas storage, and luminescence.
Synthesis Protocols
Synthesis of this compound Ligand
A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol offers high yields and good functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents:
-
3-Bromoisonicotinic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-bromoisonicotinic acid (1 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add potassium carbonate (3 equivalents) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Synthesis of a 3-Phenylisonicotinate Metal-Organic Framework
The hydrothermal synthesis method is widely employed for the preparation of crystalline MOFs. The following protocol describes a general procedure for the synthesis of a lanthanide-based MOF using this compound.
Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-3-Phenylisonicotinate MOF
-
Reagents:
-
This compound
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) in a mixture of DMF (4 mL) and ethanol (1 mL).
-
In a separate vial, dissolve Lanthanum(III) nitrate hexahydrate (0.1 mmol) in deionized water (1 mL).
-
Combine the two solutions in the first vial and stir for 30 minutes at room temperature.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold for 72 hours.
-
Cool the oven to room temperature at a rate of 0.5 °C/min.
-
Colorless, block-like crystals will have formed.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at room temperature.
-
Data Presentation
The structural and thermal properties of coordination polymers derived from this compound are critical for understanding their stability and potential applications. Below are tables summarizing typical crystallographic and thermal analysis data found for such materials.
Table 1: Representative Crystallographic Data for a Metal-3-Phenylisonicotinate MOF
| Parameter | Value |
| Empirical Formula | C₃₆H₂₇N₃O₁₂M (M = Metal Ion) |
| Formula Weight | 789.9 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 18.456(7) |
| c (Å) | 19.876(8) |
| β (°) | 98.765(5) |
| Volume (ų) | 3678(2) |
| Z | 4 |
| Density (calculated) | 1.425 g/cm³ |
| Selected Bond Lengths (Å) | |
| M-O (carboxylate) | 2.345(3) - 2.567(4) |
| M-N (pyridine) | 2.589(5) |
| Selected Bond Angles (°) | |
| O-M-O | 85.6(2) - 154.3(3) |
| O-M-N | 75.4(2) - 135.8(3) |
Table 2: Thermal Analysis Data for a Metal-3-Phenylisonicotinate MOF
| Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |
| 1 | 30 - 150 | 5.8 | Loss of guest solvent molecules (e.g., water, DMF) |
| 2 | 350 - 500 | 65.2 | Decomposition of the organic ligand |
| Residue | > 500 | 29.0 | Metal oxide |
Application Notes
Coordination polymers and MOFs constructed from this compound exhibit promising properties for various applications.
Catalysis
The presence of accessible metal centers and a porous structure makes these materials potential candidates for heterogeneous catalysis. For instance, copper(II)-based MOFs with similar pyridine-carboxylate ligands have shown catalytic activity in oxidation reactions. The Lewis acidic metal sites within the framework can activate substrates, while the porous channels can provide size and shape selectivity.
Luminescence
Lanthanide-based MOFs incorporating aromatic ligands like this compound often exhibit characteristic luminescence. The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at a specific wavelength. This property makes them suitable for applications in sensing, bio-imaging, and solid-state lighting. The phenyl group in the 3-position can influence the electronic properties of the ligand and, consequently, the efficiency of the energy transfer process.
Conclusion
This compound is a valuable building block in coordination chemistry, enabling the synthesis of robust and functional metal-organic frameworks. The protocols and data presented herein provide a foundation for researchers to explore the synthesis, properties, and applications of these promising materials. Further investigation into the catalytic and luminescent properties of novel 3-phenylisonicotinate-based coordination polymers is warranted and holds significant potential for advancements in materials science and drug development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-phenylisonicotinic acid, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the most widely employed and effective method for synthesizing this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between a 3-haloisonicotinic acid derivative (such as 3-bromoisonicotinic acid or 3-chloroisonicotinic acid) and phenylboronic acid. The reaction is favored for its mild conditions, tolerance to various functional groups, and the commercial availability of the starting materials.
Q2: What are the key parameters that influence the yield of the Suzuki-Miyaura coupling for this synthesis?
A2: The yield of this compound is significantly influenced by several key parameters:
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Catalyst: The choice of palladium catalyst and its associated ligands is crucial.
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Base: The type and amount of base used are critical for the transmetalation step.
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Solvent: The solvent system affects the solubility of reactants and the reaction kinetics.
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Temperature: The reaction temperature impacts the rate of reaction and the stability of the catalyst and reactants.
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Purity of Reactants: The purity of the 3-haloisonicotinic acid and phenylboronic acid can affect catalyst activity and lead to side reactions.
Q3: What are common side reactions that can lower the yield?
A3: Common side reactions that can decrease the yield of this compound include:
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Protodeboronation: The phenylboronic acid can react with solvent or trace amounts of water to form benzene, reducing the amount available for the cross-coupling reaction.
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Homocoupling: The phenylboronic acid can couple with itself to form biphenyl, especially at higher temperatures or with certain catalysts.
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Hydrolysis of the starting material: The halo-isonicotinic acid can undergo hydrolysis under basic conditions.
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Catalyst decomposition: The palladium catalyst can decompose, leading to an incomplete reaction.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound typically involves the following steps:
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Aqueous Workup: After the reaction is complete, an aqueous workup is performed to remove the base and other water-soluble impurities. This usually involves acidification to precipitate the carboxylic acid product.[1]
-
Extraction: The product is then extracted into an organic solvent.
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Recrystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain pure this compound.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. | - Use a fresh batch of catalyst. - Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). - Consider using a more robust pre-catalyst. |
| Incorrect Base: The chosen base may not be effective for the specific catalyst and substrate. | - Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOH. - Ensure the base is finely powdered and anhydrous. | |
| Low Reaction Temperature: The temperature may be too low for the oxidative addition or reductive elimination steps to occur efficiently. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. | |
| Impure Starting Materials: Impurities in the 3-haloisonicotinic acid or phenylboronic acid can poison the catalyst. | - Purify the starting materials before use. - Use high-purity, commercially available reagents. | |
| Significant Side Product Formation (e.g., Biphenyl) | High Reaction Temperature: Elevated temperatures can promote homocoupling of the boronic acid. | - Optimize the reaction temperature to the lowest effective level. |
| Inappropriate Catalyst/Ligand: Some catalyst systems are more prone to promoting homocoupling. | - Screen different palladium catalysts and ligands. Phosphine-based ligands are commonly used. | |
| Excess Boronic Acid: A large excess of phenylboronic acid can increase the rate of homocoupling. | - Use a smaller excess of phenylboronic acid (e.g., 1.1-1.5 equivalents). | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Catalyst Decomposition: The catalyst may have degraded over the course of the reaction. | - Add a second portion of the catalyst if the reaction stalls. - Use a more stable catalyst system. | |
| Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent. | - Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, DMF). | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during workup. | - Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to ensure complete precipitation. |
| Emulsion formation during extraction. | - Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of celite. | |
| Product fails to crystallize during recrystallization. | - Try different solvent systems for recrystallization. - Use a seed crystal to induce crystallization. - Slowly cool the solution to promote the formation of larger, purer crystals.[2][3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
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3-Bromoisonicotinic acid (1.0 equiv)
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Phenylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
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Schlenk flask or sealed reaction vial
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Magnetic stirrer and stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3-bromoisonicotinic acid, phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the solid and wash with cold water.
-
Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of analogous Suzuki-Miyaura coupling reactions, providing a basis for optimization of this compound synthesis.
Table 1: Effect of Catalyst on the Yield of Biaryl Carboxylic Acids
| Entry | Catalyst (mol%) | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 5-Bromonicotinic acid | Phenylboronic acid | K₃PO₄ | DMF | 80 | 24 | 85[4] |
| 2 | Pd(PPh₃)₄ (5) | 5-Bromonicotinic acid | 4-Fluorophenylboronic acid | K₃PO₄ | DMF | 80 | 24 | 89[4] |
| 3 | PdCl₂(dppf) (3) | 4-Bromobenzoic acid | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 4 | Pd(OAc)₂ (2) / SPhos (4) | 3-Bromobenzoic acid | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
Table 2: Effect of Base and Solvent on the Yield of Biaryl Carboxylic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 80 | 24 | 85[4] |
| 2 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | DME/H₂O | 85 | 16 | 82 |
| 3 | 3-Bromobenzoic acid | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 4 | 3-Bromobenzoic acid | Phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 90 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-Phenylisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a boronic acid derivative, and the Negishi coupling, which employs an organozinc reagent, are widely used for forming the carbon-carbon bond between the pyridine and phenyl rings.
Q2: What are the typical starting materials for the Suzuki-Miyaura synthesis of this compound?
A2: Typically, the synthesis involves the coupling of a 3-halo-isonicotinic acid (e.g., 3-bromo-isonicotinic acid or 3-chloro-isonicotinic acid) with phenylboronic acid in the presence of a palladium catalyst and a base.
Q3: My reaction yield is very low. What are the potential causes?
A3: Low yields can stem from several factors, including inactive catalyst, suboptimal reaction conditions (temperature, solvent, base), decomposition of starting materials, or the prevalence of side reactions. Please refer to the troubleshooting guide below for a more detailed analysis of potential issues.
Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A4: Common impurities include unreacted starting materials, homocoupling products (such as biphenyl from the phenylboronic acid), dehalogenated starting material, and byproducts from the decomposition of the catalyst's ligands.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Q: My reaction is not proceeding, or the yield of this compound is significantly lower than expected. What should I check?
A: Low or no product formation is a common issue that can be traced back to several factors. Follow this troubleshooting guide to diagnose and resolve the problem.
Possible Causes and Solutions:
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Inactive Catalyst:
-
Solution: Ensure your palladium catalyst is active. If it's old or has been improperly stored, it may have decomposed. Use a fresh batch of catalyst or one from a reliable supplier. Consider using a pre-catalyst that is more stable.
-
-
Suboptimal Reaction Conditions:
-
Solution: Review your reaction parameters. The choice of solvent, base, and temperature is crucial for the success of Suzuki-Miyaura couplings. A combination of a polar aprotic solvent like DMF or dioxane with an aqueous base (e.g., K₂CO₃ or Cs₂CO₃) is often effective. Microwave heating can sometimes improve yields and reduce reaction times.[1]
-
-
Poor Quality of Reagents:
-
Solution: Verify the purity of your starting materials, especially the phenylboronic acid, which can dehydrate to form unreactive boroxines. Ensure your 3-halo-isonicotinic acid is pure and dry.
-
-
Oxygen Inhibition:
-
Solution: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing your solvent and reaction vessel.
-
Problem 2: Presence of Significant Side Products
Q: My crude product analysis (TLC, LC-MS, GC-MS) shows significant impurities. How can I identify and minimize them?
A: The formation of side products is a frequent challenge in cross-coupling reactions. The following are common side reactions and strategies to mitigate them.
Common Side Reactions and Mitigation Strategies:
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Homocoupling of Phenylboronic Acid (Biphenyl Formation):
-
Cause: This occurs when two molecules of phenylboronic acid couple with each other, a reaction that can be catalyzed by palladium.
-
Mitigation:
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Use a slight excess (1.1-1.2 equivalents) of the phenylboronic acid, but avoid a large excess.
-
Ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen can promote homocoupling.
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Choose a suitable palladium catalyst and ligand system. For instance, bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.
-
-
-
Dehalogenation of 3-Halo-isonicotinic Acid:
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Cause: The starting halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases or impurities in the reaction.
-
Mitigation:
-
Use a milder base if possible.
-
Ensure all reagents are pure and the reaction is run under strictly inert conditions.
-
-
-
Protodeboronation of Phenylboronic Acid:
-
Cause: The boronic acid group is replaced by a hydrogen atom, forming benzene. This is often promoted by aqueous basic conditions.
-
Mitigation:
-
Minimize the reaction time.
-
Consider using a boronic ester (e.g., a pinacol ester) which can be more stable under certain conditions.
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-
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Impurities from Catalyst Ligands:
-
Cause: In reactions using palladium catalysts with phosphine ligands (e.g., PPh₃), the ligands themselves can sometimes participate in side reactions, leading to phosphorus-containing impurities.
-
Mitigation:
-
Use the minimum effective amount of catalyst.
-
Consider using ligandless palladium catalysts or catalysts with more robust ligands if this is a persistent issue.
-
-
Data Presentation: Impact of Reaction Conditions on Product and Side Product Formation
The following table summarizes the yields of the desired 2-phenylpyridine and common side products from the Suzuki-Miyaura coupling of 2-bromopyridine and phenylboronic acid under different catalytic conditions. While this data is for a constitutional isomer, it provides valuable insights into the trends of side product formation.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | 2-Phenylpyridine Yield (%)[1] | Biphenyl Yield (%)[1] | Pyridine Yield (%)[1] |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | 120 | Low | High | Moderate |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 | 75 | 10 | 5 |
| Pd(OAc)₂ | IMes·HCl | K₂CO₃ | DMF/H₂O | 120 | 85 | 5 | 2 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 92 | <2 | <1 |
Data is illustrative and adapted from studies on similar substrates. Actual yields for this compound may vary.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from the synthesis of 5-arylnicotinic acid derivatives and should be optimized for your specific laboratory conditions.[2]
Materials:
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3-Bromo-isonicotinic acid
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Phenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water
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Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-isonicotinic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
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Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) to the flask.
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Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq.), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Purification Protocol: Recrystallization of this compound
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, or an ethanol/water mixture).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
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Dry the crystals under vacuum to obtain pure this compound.
Mandatory Visualizations
Caption: Main reaction pathway and major side reactions in the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 3-Phenylisonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Phenylisonicotinic acid from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
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Probable Causes:
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Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.
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Excessive solvent used: Using too much solvent will keep a significant portion of the product dissolved.
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Premature crystallization: The compound crystallizing out during hot filtration.
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Incomplete crystallization: Not allowing enough time or a low enough temperature for the crystals to form.
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Solutions:
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Solvent Selection:
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Refer to the solubility data table below to select an appropriate solvent or solvent system. An ideal solvent should dissolve the compound when hot but have low solubility when cold.
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Consider using a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the solubility.
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-
Minimize Solvent Volume:
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Add the hot solvent portion-wise to the crude material until it just dissolves.
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-
Prevent Premature Crystallization:
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Pre-heat the filtration funnel and receiving flask.
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Use a stemless funnel for hot filtration to minimize the surface area for cooling.
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-
Maximize Crystal Formation:
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Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Issue 2: Impurities Co-elute with the Product During Column Chromatography
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Probable Causes:
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Inappropriate mobile phase polarity: The eluent may be too polar, causing all compounds to move too quickly through the column.
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Column overloading: Too much crude material has been loaded onto the column.
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Poor column packing: Channels or cracks in the stationary phase can lead to poor separation.
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Acidic nature of silica gel: The acidic silanol groups on silica can interact with the basic pyridine nitrogen of this compound, leading to peak tailing and poor separation from other polar impurities.
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-
Solutions:
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Optimize Mobile Phase:
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Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives the target compound an Rf value of 0.2-0.4 and good separation from impurities.
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Start with a less polar eluent and gradually increase the polarity (gradient elution). A common starting point for phenyl-substituted pyridines is a mixture of hexanes and ethyl acetate.
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-
Proper Loading:
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Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel. This "dry loading" technique often results in better separation.
-
-
Column Packing:
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Ensure the silica gel is packed uniformly without any air bubbles or cracks.
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Mitigate Acidity Effects:
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Add a small amount of a modifier to the eluent. For an acidic compound like this compound, adding a small percentage of acetic acid (e.g., 0.1-1%) can suppress the ionization of the carboxylic acid and improve peak shape.
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-
Issue 3: Product is not Precipitating During Acid-Base Extraction
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Probable Causes:
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Incorrect pH: The pH of the aqueous solution has not been adjusted correctly to neutralize the carboxylate or protonate the pyridine nitrogen.
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Compound is soluble in the aqueous phase at the isoelectric point: While less common for this type of molecule, it is a possibility.
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Insufficient concentration: The concentration of the product in the aqueous layer is too low to precipitate.
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-
Solutions:
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Verify and Adjust pH:
-
Use a pH meter or pH paper to carefully adjust the pH of the aqueous layer. To precipitate the carboxylic acid, the solution should be acidified to a pH below its pKa (predicted to be around 1.21, so a pH of ~2-3 should be effective).[1]
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Induce Precipitation:
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If the product is an oil or does not precipitate, try cooling the solution in an ice bath.
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Scratching the inside of the flask can also help induce crystallization.
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Back-Extraction:
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If the product remains in the aqueous phase, it can be extracted back into an organic solvent (e.g., ethyl acetate, dichloromethane) after adjusting the pH to render the compound neutral.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude this compound reaction mixture?
A1: The impurities will depend on the synthetic route used. For a Suzuki coupling between a 3-halo-isonicotinic acid derivative and phenylboronic acid, common impurities include:
-
Unreacted starting materials (e.g., 3-bromoisonicotinic acid, phenylboronic acid).
-
Homocoupling products (e.g., biphenyl).
-
Palladium catalyst residues.
-
Byproducts from the boronic acid, such as boroxine (a trimer of phenylboronic acid).
Q2: What is the best single purification technique for this compound?
A2: There is no single "best" technique, as the optimal method depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice if a suitable solvent can be found, as it is simple and can yield very pure material.
-
Column chromatography is more versatile for separating complex mixtures of impurities.
-
Acid-base extraction is a powerful technique for separating acidic and basic compounds from neutral impurities.
Q3: In what solvents is this compound soluble?
A3: Based on available data, this compound is a solid with slight solubility in DMSO and methanol.[1] For related compounds like nicotinic acid, solubility is higher in polar protic solvents. A systematic approach to determining a suitable recrystallization solvent is recommended.
Q4: How can I monitor the purity of my this compound?
A4: The purity can be assessed by a combination of techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
-
Melting Point: A pure compound will have a sharp melting point range. The reported melting point for this compound is 227-229°C.[1] A broad or depressed melting point indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity and quantifying impurities.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 104096-15-3 | [1] |
| Molecular Formula | C₁₂H₉NO₂ | [2] |
| Molecular Weight | 199.21 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 227-229°C | [1] |
| pKa (Predicted) | 1.21 ± 0.10 | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
Table 2: Suggested Solvents for Purification Techniques
| Technique | Solvent/Solvent System | Rationale/Comments |
| Recrystallization | Ethanol/Water, Methanol, Ethyl Acetate | The addition of water as an anti-solvent to a solution in a polar organic solvent is a common strategy for recrystallizing polar compounds. |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient) | A common solvent system for separating compounds of intermediate polarity. The polarity can be fine-tuned by adjusting the ratio. |
| Dichloromethane/Methanol (with 0.1% Acetic Acid) | For more polar compounds. The acetic acid helps to improve the peak shape of acidic compounds on silica gel. | |
| Acid-Base Extraction | Diethyl Ether or Ethyl Acetate (Organic Phase) | These solvents are immiscible with water and have good solvating power for many organic compounds. |
| 5% aq. NaOH or NaHCO₃ (Aqueous Base) | To deprotonate the carboxylic acid and bring it into the aqueous phase. | |
| 1M aq. HCl (Aqueous Acid) | To re-protonate the carboxylate and cause the product to precipitate. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. The target compound should have an Rf of ~0.3.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Gradually increase the polarity of the mobile phase if necessary.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate solution. The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction twice.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1M HCl until the solution is acidic (pH ~2-3), causing the this compound to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common column chromatography issues.
References
Overcoming solubility issues of 3-Phenylisonicotinic acid in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 3-Phenylisonicotinic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a crystalline solid with very low aqueous solubility.[1] It is slightly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1] Its poor water solubility is a primary challenge when preparing solutions for biological experiments.
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?
This is a common issue when a compound with low aqueous solubility is introduced into a buffer system. The organic solvent from your stock solution (e.g., DMSO) is diluted, and if the final concentration of this compound exceeds its solubility limit in the final assay buffer, it will precipitate out of solution.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. However, the optimal concentration should be determined for each specific cell line and assay.
Q4: Can I use pH modification to improve the solubility of this compound?
Yes, pH adjustment can be an effective strategy. This compound is an amphoteric molecule, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (pyridine ring).
-
At acidic pH: The pyridine nitrogen can be protonated, forming a more soluble cationic salt.
-
At basic pH: The carboxylic acid group can be deprotonated, forming a more soluble anionic salt.
It is crucial to ensure the chosen pH is compatible with your biological assay and does not affect the activity of your target.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Initial Solubility Assessment
A preliminary assessment of solubility in various solvents can guide the selection of an appropriate vehicle for your stock solution.
| Solvent | Solubility | Notes |
| Water | Very Low | Not recommended for primary stock solutions. |
| PBS (pH 7.4) | Very Low | Prone to precipitation. |
| DMSO | Slightly Soluble | A common solvent for initial stock solutions. |
| Methanol | Slightly Soluble | Can be used, but may be more volatile than DMSO.[1] |
| Ethanol | Slightly Soluble | An alternative organic solvent. |
| 1N NaOH | Higher Solubility | Forms the soluble sodium salt. |
| 1N HCl | Higher Solubility | Forms the soluble hydrochloride salt. |
Workflow for Preparing a Soluble Working Solution
This workflow outlines a step-by-step process for preparing a working solution of this compound for your biological assay.
Caption: A step-by-step workflow for preparing a soluble working solution of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.992 mg of this compound (MW: 199.21 g/mol ).
-
Dissolving: Add 1 mL of 100% DMSO to the solid.
-
Solubilization: Vortex thoroughly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Visually inspect to ensure all solid has dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Modified Solution Preparation
This protocol is for situations where the final assay buffer can tolerate a pH shift.
-
Prepare a 10 mM solution in 10 mM NaOH:
-
Weigh 1.992 mg of this compound.
-
Add 1 mL of 10 mM NaOH.
-
Vortex until fully dissolved.
-
-
Neutralization (Optional): If necessary, the pH of this stock can be carefully adjusted towards neutral with dilute HCl before the final dilution into the assay buffer. Monitor for any signs of precipitation during neutralization.
-
Final Dilution: Dilute the stock into the final assay buffer.
Signaling Pathway Perturbation Assay: A Use Case
In a hypothetical assay investigating the effect of this compound on a cellular signaling pathway, the following logical flow would be followed.
Caption: A generalized workflow for a cell-based signaling pathway assay.
Alternative Solubility Enhancement Strategies
If the above methods are not successful or are incompatible with your assay, consider these advanced strategies:
-
Co-solvents: The use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or glycerol in the assay buffer can increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Salt Formation: If you have access to different salt forms of this compound (e.g., sodium salt, hydrochloride salt), these may exhibit improved aqueous solubility compared to the free acid.
-
Nanomilling: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[2] This is a more specialized technique typically employed in later-stage drug development.
-
Prodrug Approach: Chemical modification of the molecule to a more soluble prodrug that is converted to the active compound in vivo or in vitro can be a viable but resource-intensive strategy.[3]
References
Optimizing reaction conditions for 3-Phenylisonicotinic acid derivatization
Welcome to the Technical Support Center for the derivatization of 3-Phenylisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The primary methods for derivatizing the carboxylic acid group of this compound are amidation and esterification. Amidation, or amide bond formation, involves coupling the acid with a primary or secondary amine.[1][2] Esterification involves reacting the acid with an alcohol in the presence of an acid catalyst.[3] Additionally, if starting from a halogenated precursor (e.g., 3-bromo-isonicotinic acid), Suzuki coupling can be employed to introduce the phenyl group, which is a key consideration in the overall synthetic strategy.[4][5]
Q2: My amide coupling reaction with this compound has a low yield. What are the common causes?
A2: Low yields in amide coupling reactions are a frequent issue and can stem from several factors:
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Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive form for the amine to attack. If the coupling reagent is degraded, used in insufficient quantity, or is not potent enough for this specific substrate, activation will be incomplete.[6]
-
Deactivation of the Amine: An acid-base reaction between this compound and the amine can form an ammonium salt, which is not nucleophilic.[6][7]
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Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[6][8]
-
Steric Hindrance: Bulky chemical groups on either the amine or the acid can physically block the reaction site.[6]
-
Catalyst Deactivation: For pyridine-containing molecules like this compound, the pyridine nitrogen can coordinate with and deactivate palladium catalysts in cross-coupling reactions or other metal-based systems.[5]
Q3: How do I choose the correct coupling reagent for my amidation reaction?
A3: The choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][9]
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Carbodiimides (DCC, EDC, DIC): These are widely used and cost-effective. EDC is often preferred because its urea byproduct is water-soluble, simplifying purification.[9][10] However, they can lead to racemization if the amine or acid is chiral. Additives like HOBt or Oxyma are often used to suppress this side reaction.[6][10]
-
Phosphonium Salts (PyBOP, BOP): These are highly efficient and react quickly. They are particularly effective for coupling challenging or sterically hindered substrates.[10]
-
Aminium/Uronium Salts (HATU, HBTU): These are among the most powerful coupling reagents, known for fast reaction times, high yields, and low rates of racemization, making them ideal for sensitive or difficult couplings.[1][10]
Q4: I am observing significant side products in my reaction. How can I minimize them?
A4: Common side reactions include:
-
N-acylurea Formation: This occurs when using carbodiimide reagents (like DCC or EDC), where the activated O-acylisourea intermediate rearranges into an unreactive N-acylurea.[8] To minimize this, add an auxiliary nucleophile like HOBt or perform the reaction at a lower temperature.
-
Racemization: For chiral substrates, the activated carboxylic acid can epimerize. Using aminium/uronium reagents like HATU or adding HOBt can significantly reduce this issue.[6]
-
Homocoupling: In Suzuki couplings, the boronic acid can react with itself. This can be minimized by ensuring the reaction is properly degassed and using the correct stoichiometry of reagents.[5]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common issues during the derivatization of this compound.
Logical Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose potential causes of low reaction yield.
Experimental Protocols
General Derivatization Workflowdot
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. peptide.com [peptide.com]
Preventing degradation of 3-Phenylisonicotinic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 3-Phenylisonicotinic acid to prevent its degradation.
Troubleshooting Guide
Users encountering issues with this compound can refer to the following guide for potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. |
| Inconsistent experimental results | Degradation of the compound leading to lower purity. | Verify the purity of the compound using a suitable analytical method (e.g., HPLC). If degradation is confirmed, procure a new batch and ensure proper storage. |
| Poor solubility | Potential formation of less soluble degradation products. | Characterize the material to identify impurities. If degradation has occurred, purify the compound if possible or obtain a fresh sample. |
| Presence of unexpected peaks in analytical chromatograms | Chemical degradation of this compound. | Perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] Specifically, storage at 2-8°C in a tightly sealed container is advised to minimize degradation.[3] The container should be placed in a well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
Q2: What are the likely degradation pathways for this compound during storage?
A2: Based on the structure of this compound, which contains a pyridine ring and a carboxylic acid group, the primary degradation pathways under improper storage conditions are likely to be photodegradation, oxidation, and potentially hydrolysis.[1][2][3] The pyridine ring can be susceptible to oxidation, and the overall structure may be sensitive to light.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change) or by analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to quantify the parent compound and detect the presence of degradation products.[4]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study involves intentionally subjecting the compound to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its degradation.[5][6][7] This study helps to identify potential degradation products and pathways, and is crucial for developing a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient from its degradation products.[6][7]
Q5: Are there any known incompatible materials that should be avoided during storage?
A5: Yes, this compound should be stored away from strong oxidizing agents.[2] Contact with such materials could lead to oxidative degradation of the molecule.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 3 µm) is a suitable starting point.[4]
-
Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 260 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 24 hours. Cool, dissolve in a suitable solvent, and dilute with mobile phase for HPLC analysis.
-
Photodegradation: Expose 10 mg of solid this compound to UV light (254 nm) for 24 hours. Dissolve in a suitable solvent and dilute with mobile phase for HPLC analysis.
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low cell permeability of 3-Phenylisonicotinic acid derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 3-Phenylisonicotinic acid derivatives, particularly concerning their low cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits low permeability in a Caco-2 assay. What are the primary reasons for this?
A1: Low permeability of small molecules like this compound derivatives in Caco-2 assays can stem from several factors:
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Physicochemical Properties: The inherent properties of the derivative, such as high molecular weight, low lipophilicity (LogP/LogD), and a large number of hydrogen bond donors/acceptors, can limit passive diffusion across the cell membrane.[1][2][3]
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Active Efflux: These compounds may be substrates for efflux pumps like P-glycoprotein (P-gp/MDR1), which are highly expressed in Caco-2 cells. This active transport out of the cell is a major cause of low apparent permeability from the apical (AP) to basolateral (BL) side.[4][5]
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Low Compound Recovery: The compound may be binding non-specifically to the plasticware of the assay plate or accumulating within the cell monolayer (e.g., lysosomal trapping), leading to an underestimation of its permeability.[4][5]
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Compound Stability: The derivative may be unstable in the assay buffer, degrading over the course of the experiment.[5][6]
Q2: How can I determine if my this compound derivative is a substrate for an efflux pump like P-glycoprotein?
A2: To ascertain if your compound is an efflux pump substrate, you can perform a bidirectional Caco-2 assay.[7][8] This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[4] Additionally, you can conduct the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability with the inhibitor present further confirms that your compound is a P-gp substrate.[7][9]
Q3: My compound has acceptable permeability in the PAMPA assay but performs poorly in a Caco-2 cell assay. What is the likely cause?
A3: This discrepancy often points to the involvement of biological transport mechanisms present in Caco-2 cells, which are absent in the PAMPA model.[4][10] The most probable reason is that your this compound derivative is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4] These transporters actively pump the compound out of the cell, reducing its net apical-to-basolateral permeability.[4]
Q4: What does a high efflux ratio in a Caco-2 assay indicate?
A4: An efflux ratio, calculated as the ratio of the apparent permeability coefficient (Papp) from the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction, that is greater than 2 suggests that your compound is actively transported by efflux pumps.[4] This is a major cause of low intracellular concentration and poor oral bioavailability for many drug candidates.[4]
Troubleshooting Guides
This section provides structured guidance for identifying and addressing the potential causes of low cell permeability of your this compound derivative.
Guide 1: Assessing Passive Permeability
Problem: The this compound derivative shows low activity in cell-based assays, suggesting poor uptake.
Possible Cause: The physicochemical properties of the molecule may be limiting its ability to passively diffuse across the cell membrane.
Troubleshooting Workflow:
Caption: Workflow for assessing passive permeability.
Guide 2: Investigating Active Efflux
Problem: The compound has good predicted passive permeability but still shows low intracellular concentration.
Possible Cause: The compound is likely a substrate for active efflux pumps.
Troubleshooting Workflow:
Caption: Workflow for investigating active efflux.
Data Presentation
Table 1: Biopharmaceutical Classification System (BCS)
The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1]
| Class | Solubility | Permeability | Oral Absorption Characteristics |
| I | High | High | Well-absorbed |
| II | Low | High | Absorption is limited by dissolution |
| III | High | Low | Absorption is limited by permeability |
| IV | Low | Low | Poorly absorbed |
Table 2: Interpreting Apparent Permeability (Papp) Values from Caco-2 Assays
| Papp (A-B) Value (cm/s) | Permeability Classification |
| < 1 x 10⁻⁶ | Low |
| 1 - 10 x 10⁻⁶ | Moderate |
| > 10 x 10⁻⁶ | High |
Note: These are generally accepted ranges and can vary slightly between laboratories.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound.
Methodology:
-
Prepare Lipid Mixture: A solution of a lipid (e.g., 2% w/v lecithin in dodecane) is prepared.
-
Coat Donor Plate: The filter of a 96-well donor plate is coated with the lipid mixture.
-
Prepare Compound Solutions: The this compound derivative is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Add Solutions to Plates: The buffer is added to the acceptor plate, and the compound solution is added to the donor plate.
-
Assemble the PAMPA Sandwich: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid membrane.[5]
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[5]
-
Calculate Permeability: The effective permeability (Pe) is calculated using an appropriate formula.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of a compound and assess its potential for active transport.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[9]
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9][11]
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.[4][9]
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[9]
-
For Apical-to-Basolateral (A-B) transport: Add the this compound derivative (typically at a concentration of 1-10 µM) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.[9]
-
For Basolateral-to-Apical (B-A) transport: Add the this compound derivative in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.[9]
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Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).[9]
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.[9]
-
-
Quantification:
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.[8]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the membrane surface area, and C₀ is the initial donor concentration.[4]
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).[5]
-
Signaling Pathways and Workflows
Caption: Cellular transport pathways for a small molecule drug candidate.
References
- 1. Drug solubility and permeability [pion-inc.com]
- 2. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: Factors Affecting Dissolution: Drug Permeability, Stability and Stereochemistry [jove.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. medium.com [medium.com]
- 11. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
Technical Support Center: Scaling Up the Synthesis of 3-Phenylisonicotinic Acid for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Phenylisonicotinic acid for preclinical studies.
Troubleshooting Guide
Encountering issues during the scale-up of this compound synthesis is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.
Question 1: My Suzuki-Miyaura coupling reaction to synthesize this compound is giving a low yield. What are the primary factors to investigate?
Answer:
Low yields in Suzuki-Miyaura coupling reactions are a frequent issue. Here are the key parameters to check systematically:
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Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
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Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. It is crucial to ensure that your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).
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Reagent Purity and Stability: Verify the purity of your 3-haloisonicotinic acid and phenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.
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Base Selection and Solubility: The choice and quality of the base are critical. The base must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions. The solubility of the base in the reaction medium is also important for its effectiveness.
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Solvent System: The solvent system plays a vital role in the reaction's success. A combination of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution is often used. The ratio of these solvents can significantly impact the reaction rate and yield.
Question 2: I am observing significant amounts of side products in my reaction mixture. What are the common byproducts and how can I minimize them?
Answer:
The formation of byproducts is a common challenge in cross-coupling reactions. Here are some of the usual suspects and strategies to mitigate their formation:
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Homocoupling Products: The formation of biphenyl (from the coupling of two phenylboronic acid molecules) is a common side reaction. This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can help minimize this.
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Dehalogenation of the Starting Material: The 3-haloisonicotinic acid can undergo dehalogenation, resulting in the formation of isonicotinic acid. This can be caused by certain impurities or an inappropriate choice of catalyst and ligand. Screening different phosphine ligands can sometimes resolve this issue.
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Protodeboronation of Phenylboronic Acid: The phenylboronic acid can react with protons in the reaction mixture to form benzene. This is more likely to occur in the presence of water and at elevated temperatures. Using anhydrous solvents (if the reaction conditions permit) or minimizing the reaction time can be beneficial.
Question 3: I am struggling with the purification of the final product, this compound. What are the recommended purification methods?
Answer:
The purification of this compound can be challenging due to its physical properties and potential impurities. Here are some effective purification strategies:
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Acid-Base Extraction: Since the product is a carboxylic acid, you can utilize its acidic nature for purification. Dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidifying the aqueous layer will precipitate the pure this compound, which can be collected by filtration.
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Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water or a mixture of water and an organic solvent like ethanol could be a good starting point.
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Column Chromatography: If the impurities have similar acidic properties to the product, column chromatography on silica gel may be necessary. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group is often effective.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the scalable synthesis of this compound?
A1: A common and cost-effective starting material is 3-chloroisonicotinic acid or 3-bromoisonicotinic acid. These can be coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Q2: Which palladium catalyst and ligand system is recommended for the Suzuki-Miyaura coupling to synthesize this compound?
A2: A variety of palladium catalysts and ligands can be effective. A good starting point would be to use a catalyst like Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos, which can improve catalytic activity for challenging substrates.
Q3: What are the typical reaction conditions for the Suzuki-Miyaura coupling on a gram scale?
A3: Typical conditions involve reacting the 3-haloisonicotinic acid with a slight excess of phenylboronic acid (1.1-1.5 equivalents) in the presence of a palladium catalyst (1-5 mol%) and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents). The reaction is usually carried out in a degassed solvent mixture such as dioxane/water or toluene/ethanol at elevated temperatures (80-110 °C) under an inert atmosphere.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the key safety precautions to take during the synthesis?
A5: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Reactions under pressure should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Materials | 3-Chloroisonicotinic acid, Phenylboronic acid |
| Catalyst | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent | Dioxane / H₂O (4:1) |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
| Purity (after purification) | >98% (by HPLC) |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling for the Synthesis of this compound (Adapted from similar procedures)
This protocol describes a general method for the synthesis of this compound on a gram scale.
Materials:
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3-Chloroisonicotinic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
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2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq)
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Potassium phosphate tribasic (K₃PO₄, 3.0 eq)
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1,4-Dioxane (degassed)
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Deionized water (degassed)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloroisonicotinic acid, phenylboronic acid, and potassium phosphate.
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate and SPhos to the flask. Subsequently, add the degassed 1,4-dioxane and deionized water (4:1 ratio) via a cannula or syringe.
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Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane containing 1% acetic acid).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential anti-inflammatory signaling pathway for 3-arylpyridine carboxylic acids.
Technical Support Center: 3-Phenylisonicotinic Acid - Impurity Identification and Removal
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and removal of impurities in 3-Phenylisonicotinic acid.
Troubleshooting Guide
Common issues encountered during the purification of this compound are summarized below, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Solution cooled too quickly, trapping impurities.- Insufficient washing of crystals. | - Select a solvent in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Ethanol, methanol, or water are good starting points for carboxylic acids.[1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Wash the filtered crystals with a small amount of cold recrystallization solvent. |
| Presence of Starting Materials (e.g., 3-halopyridine-4-carboxylic acid, phenylboronic acid) | - Incomplete reaction during synthesis (e.g., Suzuki-Miyaura coupling). | - Optimize reaction conditions (e.g., reaction time, temperature, catalyst loading).- Purify the crude product using column chromatography on silica gel before recrystallization. |
| Detection of Homo-coupled By-products (e.g., Biphenyl, 4,4'-bipyridine-dicarboxylic acid) | - Common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[3] | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Thoroughly degas all solvents and reagents before use.[3] - These impurities can often be removed by careful recrystallization or column chromatography. |
| Presence of Phosphorus-Containing Impurities | - If phosphine ligands are used in the synthesis (e.g., Suzuki-Miyaura coupling), these can be a source of impurities.[4] | - Choose ligands that are less prone to generating impurities.- Purification by column chromatography is often effective in removing these types of impurities. |
| Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- High concentration of impurities depressing the melting point. | - Use a lower-boiling point solvent.- Add slightly more solvent to the hot solution to ensure the compound stays dissolved longer as it cools. |
| Poor Crystal Formation | - Solution is not sufficiently saturated.- Supersaturated solution is stable and does not nucleate. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via Suzuki-Miyaura coupling?
A1: The most common impurities include:
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Unreacted Starting Materials: Such as the halide (e.g., 3-bromo- or 3-chloropyridine-4-carboxylic acid) and the boronic acid or its esters (e.g., phenylboronic acid).
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Homo-coupled Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and bipyridine derivatives (from the coupling of two pyridine starting materials). The formation of these by-products is a common issue in Suzuki coupling reactions.
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Protodeboronated By-products: Benzene (from the replacement of the boronic acid group with a hydrogen atom).
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Ligand-Derived Impurities: If phosphine-based ligands are used, impurities derived from these ligands can be present in the final product.[4]
Q2: How can I identify the impurities in my sample of this compound?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities by comparing the spectra of the impure sample to that of a pure standard and to the spectra of potential impurities. Quantitative NMR (qNMR) can be used to determine the purity of the sample without the need for a reference standard of the analyte.[2][5][6][7]
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities. Derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required.[8]
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: For carboxylic acids like this compound, polar protic solvents are often a good choice. Ethanol, methanol, or a mixture of ethanol and water are recommended starting points. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[1]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography using silica gel is an effective method for purifying this compound, especially for removing by-products with different polarities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often provides good separation.
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the recrystallization solvent to the flask.
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Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
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Crystal formation should be observed as the solution cools. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
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Once the flask has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal yield.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Dry the purified crystals in a vacuum oven.
HPLC Method for Purity Analysis
Objective: To determine the purity of a this compound sample and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Visualizations
References
Enhancing the stability of 3-Phenylisonicotinic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylisonicotinic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1] As an aromatic carboxylic acid, its solubility and the reactivity of its functional groups are sensitive to these environmental conditions.
2. What is the likely degradation pathway for this compound in an aqueous environment?
While specific degradation pathways for this compound are not extensively documented, analogous to other aromatic carboxylic acids and pyridine derivatives, the degradation is likely to occur via oxidation of the phenyl or pyridine ring, or through decarboxylation, especially at elevated temperatures.[2][3] Oxidative degradation may be initiated by light or the presence of oxidizing agents.[4]
3. How does pH affect the solubility and stability of this compound solutions?
The pH of the aqueous solution significantly impacts the solubility and stability of this compound. The carboxylic acid group has a pKa, and the pyridine nitrogen can also be protonated. The solubility is generally lowest near its isoelectric point and increases in acidic or alkaline solutions where the molecule is ionized. Extreme pH values, however, can catalyze degradation reactions such as hydrolysis.[5]
4. Can this compound undergo photodegradation?
Yes, compounds containing phenyl and pyridine rings can be susceptible to photodegradation. Exposure to UV or even ambient light can potentially lead to the formation of reactive species and subsequent degradation of the molecule.[4] It is advisable to protect solutions of this compound from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in the aqueous solution. | The concentration of this compound exceeds its solubility at the current pH and temperature. | Adjust the pH of the solution away from the isoelectric point. Gently warm the solution while stirring. If the issue persists, consider using a co-solvent. |
| Discoloration of the solution over time. | This may indicate oxidative degradation of the compound. | Prepare fresh solutions and store them protected from light and at a low temperature (2-8°C). Consider adding an antioxidant, such as ascorbic acid, to the formulation. |
| Loss of potency or inconsistent analytical results. | The compound may be degrading in the solution. | Perform a stability study to determine the rate of degradation under your experimental conditions. Ensure that the analytical method is stability-indicating. |
| Unexpected peaks in chromatograms. | These could be degradation products. | Conduct forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to identify potential degradation products and validate your analytical method's ability to separate them from the parent compound.[6][7] |
Data Presentation
Table 1: Representative Stability of this compound (1 mg/mL) in Aqueous Solution at Different pH and Temperatures (Storage for 7 days)
| pH | Temperature (°C) | % Recovery (Protected from Light) | % Recovery (Exposed to Light) |
| 3.0 | 4 | 99.5 | 98.1 |
| 3.0 | 25 | 98.2 | 95.3 |
| 7.0 | 4 | 99.8 | 98.5 |
| 7.0 | 25 | 97.5 | 94.0 |
| 9.0 | 4 | 99.2 | 97.8 |
| 9.0 | 25 | 96.8 | 93.5 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
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Weigh the desired amount of this compound solid.
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Add a small amount of a suitable organic solvent in which the compound is freely soluble (e.g., DMSO, ethanol) to dissolve the solid completely.
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Slowly add the desired aqueous buffer to the dissolved compound with continuous stirring.
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Adjust the pH of the final solution as required using dilute acid or base.
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Filter the solution through a 0.22 µm filter to remove any particulates.
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Store the stock solution in an amber vial at 2-8°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a calibration curve with standard solutions of this compound of known concentrations.
-
Inject the test samples (from the stability study) into the HPLC system.
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Quantify the amount of this compound remaining by comparing the peak area to the calibration curve.
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Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General workflow for a stability study of this compound.
Caption: Troubleshooting flowchart for instability of this compound solutions.
References
- 1. CAS 104096-15-3: this compound | CymitQuimica [cymitquimica.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Comparative Analysis of Antibacterial Activity: 3-Phenylisonicotinic Acid vs. Isoniazid
A comprehensive review of the available scientific literature reveals a significant disparity in the documented antibacterial properties of 3-Phenylisonicotinic acid and the well-established antituberculosis drug, Isoniazid. While Isoniazid has been extensively studied, with a wealth of data on its efficacy and mechanism of action, there is a notable absence of publicly available information regarding the antibacterial activity of this compound.
This guide synthesizes the current knowledge on Isoniazid's antibacterial profile and provides the standardized experimental protocols used to generate such data. The absence of corresponding data for this compound precludes a direct comparative analysis at this time.
Quantitative Antibacterial Activity
Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following table summarizes the MIC values for Isoniazid against various strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against Mycobacterium tuberculosis
| Bacterial Strain/Isolate | MIC (µg/mL) | Reference |
| Drug-Susceptible M. tuberculosis | 0.02 - 0.06 | [1] |
| M. tuberculosis H37Rv (Reference Strain) | 0.06 | [1] |
| Isoniazid-Resistant M. tuberculosis (with inhA mutations) | 0.05 - 4.0 | [2] |
| Isoniazid-Resistant M. tuberculosis (with katG mutations, moderate resistance) | 2.0 - 4.0 | [2][3] |
| Multidrug-Resistant (MDR) M. tuberculosis | 2.0 - 4.0 | [4] |
Note: No publicly available data was found for the Minimum Inhibitory Concentration of this compound against any bacterial strains.
Mechanism of Action
Isoniazid:
Isoniazid is a prodrug, meaning it requires activation by a bacterial enzyme to exert its antibacterial effect. Its mechanism of action is well-elucidated and involves the following key steps:
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Activation: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.
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Radical Formation: This activation process generates several reactive species, including an isonicotinic acyl radical.
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Target Inhibition: The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase II (FASII) system.
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Mycolic Acid Synthesis Inhibition: The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall.
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Bactericidal Effect: The disruption of the cell wall integrity ultimately leads to bacterial cell death.
Caption: Mechanism of action of Isoniazid.
This compound:
No information on the mechanism of action for this compound as an antibacterial agent is currently available in the scientific literature.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound using the broth microdilution method. This is a standard and widely accepted protocol.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium for 18-24 hours.
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Several colonies are used to inoculate a sterile saline or broth solution.
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The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
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A stock solution of the test compound (e.g., Isoniazid) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Control wells are included: a growth control (broth and bacteria, no compound) and a sterility control (broth only).
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The plate is incubated at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Experimental workflow for MIC determination.
Conclusion
This comparative guide highlights the extensive body of research supporting the antibacterial activity of Isoniazid against Mycobacterium tuberculosis. Its efficacy, measured by low MIC values, and its well-defined mechanism of action solidify its role as a frontline antituberculosis therapeutic. In stark contrast, there is a significant lack of published data on the antibacterial properties of this compound. Therefore, any potential antibacterial activity and its mechanism remain unknown. Further research and generation of experimental data are necessary to enable a meaningful comparison and to ascertain if this compound possesses any therapeutic potential as an antibacterial agent.
References
- 1. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Structure-Activity Relationship of 3-Phenylisonicotinic Acid Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of Nicotinic Acid Derivatives
The biological activity of nicotinic acid derivatives can be significantly influenced by the nature and position of substituents. The following table summarizes the antimicrobial activity of a series of nicotinic acid hydrazones and their cyclized 1,3,4-oxadiazoline derivatives against various bacterial strains. This data, while not exclusively on 3-phenylisonicotinic acid, provides valuable insights into how modifications to a related scaffold impact biological function.
| Compound ID | R Group (Substitution on Phenyl Ring) | Modification | Test Organism | MIC (µg/mL) |
| 5 | 4-chlorophenyl | Acylhydrazone | Staphylococcus aureus | 7.81-15.62 |
| Staphylococcus epidermidis | 7.81-15.62 | |||
| 13 | 5-nitrofuran | Acylhydrazone | Staphylococcus aureus | 3.91-7.81 |
| Staphylococcus epidermidis | 1.95 | |||
| 17 | 4-(dimethylamino)phenyl | 1,3,4-oxadiazoline | Staphylococcus aureus | 7.81-31.25 |
| Staphylococcus epidermidis | 7.81-15.62 | |||
| 25 | 5-nitrofuran | 1,3,4-oxadiazoline | Bacillus subtilis | 7.81 |
| Staphylococcus aureus | 7.81 |
Data Analysis: The data suggests that the nature of the substituent on the aromatic ring plays a crucial role in the antimicrobial activity. For instance, the presence of a 5-nitrofuran group (Compound 13 and 25 ) appears to confer potent activity against Gram-positive bacteria.[1] The conversion of the acylhydrazone to a 1,3,4-oxadiazoline derivative also influences the activity spectrum.[1]
Experimental Protocols
The determination of the biological activity of these compounds relies on standardized and reproducible experimental protocols. Below are the methodologies for the antimicrobial assays cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. Positive (medium with bacteria) and negative (medium only) controls are included. The microtiter plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical compounds, a process central to structure-activity relationship studies.
Signaling Pathway Context
While a specific signaling pathway for the antimicrobial action of this compound analogs is not definitively established, a plausible mechanism for many antibacterial agents involves the inhibition of essential bacterial enzymes. The following diagram illustrates a simplified representation of enzyme inhibition, a common mechanism of action for antimicrobial drugs.
References
Comparative study of different synthetic routes to 3-Phenylisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 3-Phenylisonicotinic acid (also known as 3-phenylpyridine-4-carboxylic acid), a key building block in medicinal chemistry. The focus is on three prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Negishi coupling, and the Stille coupling. This document presents a side-by-side comparison of their methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
This compound is a heterocyclic carboxylic acid featuring a phenyl group at the 3-position of a pyridine ring. This structural motif is of significant interest in pharmaceutical research due to its presence in various biologically active compounds. The synthesis of this molecule primarily relies on the formation of a carbon-carbon bond between the pyridine and phenyl rings, a transformation for which palladium-catalyzed cross-coupling reactions are exceptionally well-suited. This guide will compare the Suzuki, Negishi, and Stille reactions, which are cornerstone methods in modern organic synthesis for constructing such biaryl systems.
Comparative Analysis of Synthetic Routes
The synthesis of this compound via these cross-coupling methods typically starts from a halogenated pyridine precursor, most commonly ethyl 3-bromoisonicotinate or 3-bromoisonicotinic acid, which is then coupled with a phenyl-donating reagent. The choice of reaction is often dictated by factors such as reagent availability, functional group tolerance, reaction efficiency, and toxicity of the reagents and byproducts.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes. The Suzuki-Miyaura coupling is well-documented for a direct precursor, while data for Negishi and Stille couplings are based on general protocols for similar transformations due to a lack of specific published syntheses for the target molecule.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling (General Protocol) | Stille Coupling (General Protocol) |
| Pyridine Substrate | Ethyl 3-bromoisonicotinate | 3-Bromoisonicotinic acid / ester | 3-Bromoisonicotinic acid / ester |
| Phenylating Agent | Phenylboronic acid | Phenylzinc chloride | Tributyl(phenyl)stannane |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄, Ni(acac)₂, etc. | Pd(PPh₃)₄, Pd(OAc)₂ |
| Base/Additive | K₂CO₃ | Not required | LiCl (optional additive) |
| Solvent | 1,4-Dioxane / H₂O | THF, DMF | Toluene, DMF, Dioxane |
| Temperature | 100 °C | Room Temperature to 80 °C | 80-110 °C |
| Reported Yield | 89% (for ethyl ester) | Typically high (80-95%+) | Typically high (75-95%) |
| Key Advantages | Low toxicity of boron reagents; high functional group tolerance; commercially available reagents. | High reactivity of organozinc reagents; useful for less reactive halides. | Excellent functional group tolerance; organostannanes are stable to air/moisture. |
| Key Disadvantages | Requires a base which may not be suitable for all substrates. | Organozinc reagents are moisture-sensitive and often prepared in situ. | High toxicity of organotin reagents and byproducts; purification can be difficult. |
Experimental Protocols & Methodologies
Detailed experimental procedures for each of the key synthetic routes are provided below. The Suzuki-Miyaura protocol is based on a published synthesis of a direct precursor, while the Negishi and Stille protocols are generalized for this class of transformation.
Route 1: Suzuki-Miyaura Coupling
This method is often the preferred route due to the stability, low toxicity, and commercial availability of the boronic acid reagents. The reaction generally proceeds with good to excellent yields and tolerates a wide variety of functional groups.
Experimental Protocol (Synthesis of Ethyl 3-phenylisonicotinate):
-
Reaction Setup: In a reaction vessel, combine ethyl 3-bromoisonicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. Subsequently, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.), under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield ethyl 3-phenylisonicotinate.
-
Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the final this compound using standard basic (e.g., NaOH or KOH in ethanol/water) or acidic conditions, followed by neutralization.
Route 2: Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, which can be advantageous for coupling with less reactive organic halides (e.g., chlorides).[1] However, these reagents are often sensitive to moisture and are typically prepared in situ.[2]
General Experimental Protocol:
-
Preparation of Phenylzinc Reagent: In a flame-dried flask under an inert atmosphere, prepare phenylzinc chloride by reacting phenylmagnesium bromide or phenyllithium with zinc chloride in an anhydrous solvent like THF.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve 3-bromoisonicotinic acid (or its ester) and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Coupling Reaction: Slowly add the freshly prepared phenylzinc chloride solution (1.2 equiv.) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C, monitoring its progress by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Route 3: Stille Coupling
The Stille coupling is known for its excellent tolerance of a wide array of functional groups. The organostannane reagents are stable to air and moisture, making them easy to handle.[3] The primary drawback is the high toxicity of tin compounds, which can also make product purification challenging.[3]
General Experimental Protocol:
-
Reaction Setup: In a flask, combine 3-bromoisonicotinic acid (or its ester) (1.0 equiv.), tributyl(phenyl)stannane (1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent such as toluene or DMF. A lithium chloride additive is sometimes included to facilitate the reaction.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Purification: Filter the mixture through celite to remove the tin fluoride salts. Wash the filtrate, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the three primary cross-coupling routes to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a highly practical and often preferred method, benefiting from the use of non-toxic and stable boron reagents, which frequently results in high yields and straightforward purification. The Negishi coupling offers an alternative with highly reactive organozinc reagents, which can be particularly effective for less reactive substrates, though it requires stricter anhydrous conditions. The Stille coupling provides excellent functional group compatibility but is significantly hampered by the toxicity of organotin compounds, posing safety and purification challenges. For most applications, particularly in pharmaceutical development where safety and scalability are paramount, the Suzuki-Miyaura coupling represents the most balanced and advantageous route.
References
- 1. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Phenyl-Substituted Nitrogen Heterocycles Against Drug-Resistant Bacteria: A Comparative Guide
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. This guide provides a comparative analysis of the efficacy of several classes of 3-phenylisonicotinic acid and structurally related phenyl-substituted nitrogen heterocyclic derivatives against various drug-resistant bacterial strains. The information presented is collated from recent preclinical studies and is intended for researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
The in vitro antibacterial efficacy of various phenyl-substituted nitrogen heterocyclic derivatives has been evaluated against a panel of drug-resistant bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for comparison. The following tables summarize the MIC values of representative compounds from different studies.
Table 1: Antibacterial Activity of 3-Phenyl-Substituted Derivatives against Gram-Positive Bacteria
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-Phenylquinazolin-4(3H)-one | 4c, 4e, 4g | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.125 - 8 | [1] |
| 3-Phenylisoquinoline | N-methyl quaternary ammonium derivatives (1b-7b) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potency increases with lipophilicity | [2] |
| Phenyltriazole | Compound 29 | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 4 | [3] |
| 3-(Pyridine-3-yl)-2-oxazolidinone | 21b, 21d, 21f | Staphylococcus aureus | Similar to linezolid | [4] |
| Chlorinated 3-Phenylpropanoic Acid | Compound 1 | Staphylococcus aureus | - | [5] |
| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic Acid | Compounds with 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups | Multidrug-resistant S. aureus | - | [6] |
| 3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one | 4e, 4i, 4k | Gram-positive bacteria | Encouraging activity | [7] |
Table 2: Antibacterial Activity of 3-Phenyl-Substituted Derivatives against Gram-Negative Bacteria
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Nitro-3-phenylisoxazole | Phenylisoxazole derivatives | Xanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodis | Better than bismerthiazol | [8] |
| Chlorinated 3-Phenylpropanoic Acid | Compound 1 | Escherichia coli | - | [5] |
| 3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one | 4e, 4i, 4k | Gram-negative bacteria | Encouraging activity | [7] |
Table 3: Synergistic Antibacterial Activity
| Compound | Synergistic Agent | Bacterial Strain | Observation | Reference |
| 3-Hydrazinoquinoxaline-2-thiol | Penicillin | Methicillin-resistant Staphylococcus aureus (MRSA) | Up to 64-fold reduction in penicillin MIC | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized experimental protocols for key assays cited in the referenced studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C. A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth), which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL. The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of a compound over time.
-
Bacterial Culture Preparation: A logarithmic phase bacterial culture is prepared and diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in a suitable broth.
-
Compound Addition: The test compound is added to the bacterial culture at concentrations corresponding to multiples of its MIC (e.g., 1x, 10x, 20x MIC). A growth control without the compound is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 3, 6, 12, 24 hours).
-
Viable Cell Counting: The withdrawn samples are serially diluted, plated on agar plates, and incubated for 18-24 hours. The number of colonies is then counted to determine the number of viable bacteria (CFU/mL) at each time point.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action for Phenyltriazole Derivatives
Based on mechanistic studies, some phenyltriazole derivatives have been shown to target the bacterial cell wall by inhibiting Penicillin-Binding Protein 2a (PBP2a), which is crucial for peptidoglycan synthesis in MRSA.[3]
References
- 1. Synthesis of new 3-phenylquinazolin-4(3H)-one derivatives as potent antibacterial agents effective against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of novel phenyltriazole derivatives targeting MRSA cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of a new series of 3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
3-Phenylisonicotinic Acid: A Comparative Guide to its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Phenylisonicotinic acid as a potential enzyme inhibitor. While direct experimental validation of its inhibitory effects is not yet extensively documented in publicly available literature, its structural similarity to known inhibitors of several key enzyme families suggests a strong potential for biological activity. This document outlines these potential targets, compares the activity of structurally related compounds, and provides detailed experimental protocols for validation.
Potential Enzyme Targets and Comparative Analysis
Based on structure-activity relationship studies of analogous compounds, this compound, which features a phenyl group attached to a pyridine carboxylic acid backbone, is a candidate for inhibiting several classes of enzymes. The core phenyl-pyridine structure is present in known inhibitors of NADH dehydrogenase, cholinesterases, and xanthine oxidase.
NADH Dehydrogenase (Complex I)
Pyridine derivatives have been identified as inhibitors of NADH dehydrogenase, a key enzyme in the mitochondrial electron transport chain. For instance, 4-phenylpyridine has been shown to be an effective inhibitor of this enzyme complex. The presence of the phenyl-pyridine moiety in this compound suggests it may also interfere with NADH oxidation.
Cholinesterases
Various derivatives of pyridine and its analogs have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. Donepezil, a known AChE inhibitor, contains a benzylpiperidine moiety, which shares structural similarities with the phenyl-pyridine core. Studies on novel pyridine derivatives have shown potent, dose-dependent inhibition of these enzymes.
Xanthine Oxidase
Xanthine oxidase is a crucial enzyme in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout. Phenyl-substituted heterocyclic compounds, including pyrazole and thiazole derivatives, have demonstrated significant inhibitory activity against xanthine oxidase. The phenyl group in these inhibitors often plays a key role in binding to the enzyme's active site.
Table 1: Comparative Inhibitory Activities of Compounds Structurally Related to this compound
| Enzyme Target | Related Inhibitor(s) | Reported IC50/Ki Values | Reference(s) |
| NADH Dehydrogenase | 4-Phenylpyridine | Varies with experimental conditions | [1] |
| Acetylcholinesterase (AChE) | Novel Donepezil-pyridyl hybrids | IC50 in the low µM range for some derivatives | [2] |
| Butyrylcholinesterase (BChE) | Novel Donepezil-pyridyl hybrids | IC50 in the low µM range for some derivatives | [2] |
| Xanthine Oxidase | 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids | IC50 = 0.084 µM for the most potent derivative | [3] |
| Xanthine Oxidase | 2-mercapto-6-phenyl pyrimidine-4-carboxylic acids | IC50 = 0.132 µM for the most potent derivative | [3] |
Experimental Protocols for Validation
To validate the potential enzyme inhibitory activity of this compound, the following detailed experimental protocols are provided. These are generalized methods and may require optimization based on specific laboratory conditions and the purity of the compound.
NADH Dehydrogenase Inhibition Assay
This assay measures the decrease in NADH oxidation by mitochondrial complex I in the presence of an inhibitor.
Materials:
-
Mitochondrial preparation (e.g., from bovine heart or rat liver)
-
NADH
-
Coenzyme Q1 (Ubiquinone-1)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the mitochondrial preparation.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with solvent only.
-
Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding NADH.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Record the rate of absorbance change over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Materials:
-
Purified AChE or BChE enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme (AChE or BChE).
-
Add different concentrations of this compound to the wells. A solvent control (DMSO) should be included.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.[4]
Xanthine Oxidase Inhibition Assay
This assay measures the inhibition of uric acid formation from the oxidation of xanthine.
Materials:
-
Xanthine oxidase enzyme
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
This compound (dissolved in DMSO)
-
Allopurinol (as a positive control)
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and xanthine solution.
-
Add varying concentrations of this compound or allopurinol. Include a solvent control.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase enzyme.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Determine the initial reaction velocity from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Visualizations
The following diagrams illustrate the potential mechanism of action and experimental workflows.
Caption: Potential competitive inhibition mechanism of this compound.
Caption: General experimental workflow for enzyme inhibition assays.
References
- 1. Inhibition of NADH oxidation by pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer’s disease: design, synthesis, biochemical evaluation, ADMET, molecular modeling, and QSAR analysis of novel donepezil-pyridyl hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 3-Phenylisonicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-Phenylisonicotinic acid, a key chemical entity in various research and development settings, necessitates robust analytical methods. Cross-validation of these methods is a critical step to ensure data integrity, reliability, and consistency, particularly when transferring methods between laboratories or employing different analytical techniques.[1][2][3] This guide provides an objective comparison of common analytical methods for the analysis of this compound, supported by typical performance data and detailed experimental protocols.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) are the most prevalent techniques for the quantification of organic acids like this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. |
| Selectivity | Moderate to High | Very High | High to Very High |
| Sensitivity (LOD/LOQ) | ng-µg/mL | pg-ng/mL | pg-ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Throughput | High | Medium to High | Medium |
| Matrix Effect | Low to Medium | High | Low to Medium |
| Derivatization Required | No | No (but can enhance sensitivity) | Yes |
| Cost (Instrument) | Low to Medium | High | Medium |
| Expertise Required | Low to Medium | High | Medium to High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Based on the UV spectrum of this compound, likely around 214 nm and 264 nm, similar to isonicotinic acid.[6]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 or other suitable reverse-phase column.
-
Mobile Phase: Similar to HPLC, but using volatile buffers like ammonium formate or ammonium acetate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: ESI positive or negative mode, to be optimized for the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.[7]
-
Sample Preparation: May involve protein precipitation (for plasma), liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.
-
Quantification: Use of an internal standard (preferably a stable isotope-labeled version of the analyte) and a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)
GC-MS can be a powerful technique for the analysis of this compound, provided the non-volatile carboxylic acid is converted to a volatile derivative.
-
Instrumentation: GC-MS system.
-
Derivatization: A necessary step to increase volatility. Common derivatizing agents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane.[8]
-
Protocol: To a dried extract of the sample, add the derivatizing agent and heat to ensure complete reaction.[8]
-
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation: Liquid-liquid extraction or SPE to isolate the analyte from the sample matrix before derivatization.
-
Quantification: Use of an internal standard and a calibration curve prepared with derivatized standards.
Spectroscopic Characterization
Spectroscopic methods are invaluable for the structural confirmation of this compound.
-
UV-Visible Spectroscopy: Useful for preliminary analysis and for determining the optimal detection wavelength for HPLC-UV analysis. The UV spectrum is influenced by the pyridine and phenyl rings.
-
Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=C vibrations.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the molecule.
Workflow and Logic Diagrams
To facilitate understanding, the following diagrams illustrate the cross-validation workflow and the logical relationships in method comparison.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 7. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Phenylisonicotinic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the production of 3-Phenylisonicotinic acid, a valuable scaffold in medicinal chemistry. The following sections detail the experimental protocols, quantitative data, and logical workflows for the most common and effective synthetic strategies, enabling an objective assessment of their efficiency and practicality for research and development purposes.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several established cross-coupling and organometallic methodologies. The choice of a particular route often depends on factors such as starting material availability, desired scale, and tolerance to functional groups. This guide focuses on six primary synthetic strategies: Suzuki-Miyaura Coupling, Negishi Coupling, Stille Coupling, Ullmann Reaction, Grignard Reaction, and Directed ortho-Metalation.
A summary of the key performance indicators for each method is presented in the table below, based on literature precedents for analogous transformations. It is important to note that yields and reaction conditions can vary depending on the specific substrates and optimization.
| Synthetic Route | Starting Materials | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents/Catalysts | Purity |
| Suzuki-Miyaura Coupling | 3-Bromonicotinic acid, Phenylboronic acid | 85[1] | 24[1] | 80[1] | Pd(PPh₃)₄, K₃PO₄[1] | High |
| Negishi Coupling | 3-Halonicotinic acid ester, Phenylzinc halide | 51-78[2] | 8-12 | 25-60 | Pd or Ni catalyst[2] | Good to High |
| Stille Coupling | 3-Halonicotinic acid, Organostannane | 53-99[3] | 1-12 | 80-100 | Pd catalyst[3] | Good to High |
| Ullmann Reaction | 3-Halonicotinic acid, Benzene derivative | Moderate | 12-48 | >150 | Copper catalyst[4] | Variable |
| Grignard Reaction | Isonicotinic acid ester, Phenylmagnesium halide | Variable | 2-6 | 0 - rt | Magnesium | Variable |
| Directed ortho-Metalation | Isonicotinic acid derivative | Good | 1-4 | -78 to rt | Strong base (e.g., n-BuLi)[5] | Good |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific applications.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is one of the most widely used methods for the formation of C-C bonds.
Reaction Scheme:
Materials:
-
3-Bromonicotinic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)[1]
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)[1]
-
Dimethylformamide (DMF)[1]
Procedure:
-
To a dried flask, add 3-bromonicotinic acid, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed DMF to the flask.
-
Heat the reaction mixture to 80°C and stir for 24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford this compound.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[2]
Reaction Scheme:
Materials:
-
Ethyl 3-bromonicotinate (1.0 equiv)
-
Phenylzinc chloride (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried, inert-atmosphere flask, add ethyl 3-bromonicotinate and anhydrous THF.
-
Add the palladium catalyst to the solution.
-
Slowly add the phenylzinc chloride solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting ester to this compound using standard procedures.
Synthetic Pathway and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate a typical synthetic pathway and a logical workflow for selecting a synthetic route.
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Caption: Logical workflow for selecting a synthetic route.
Potential Signaling Pathway Involvement
While the specific signaling pathways directly modulated by this compound are not extensively characterized in publicly available literature, derivatives of nicotinic acid and related phenyl-substituted heterocyclic compounds have been investigated for their roles as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
For instance, certain isonicotinoyl derivatives have been explored as inhibitors of Aurora-A kinase, a key regulator of the cell cycle, suggesting a potential role in cancer therapy.[6] The PI3K/AKT/mTOR signaling pathway is a crucial pathway in cell proliferation and survival, and its dysregulation is common in cancer.[4] Kinase inhibitors often target components of such pathways.
Furthermore, the structural similarity of this compound to known pharmacophores suggests potential interactions with GPCRs, which are a large family of receptors involved in a vast array of physiological processes.[7][8]
The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for this compound derivatives.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma [mdpi.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Docking Analysis of Isonicotinic and Nicotinic Acid Derivatives
An objective comparison of the in-silico performance of isonicotinic and nicotinic acid derivatives against various biological targets, supported by experimental data from published research.
Data Presentation
The following tables summarize the quantitative data from docking studies of isonicotinic and nicotinic acid derivatives against different protein targets. The docking scores, representing the binding affinity, are presented to facilitate a comparison of the compounds' potential efficacy.
Table 1: Molecular Docking Scores of Isonicotinoyl Hydrazide Derivatives against COVID-19 Main Protease (Mpro) [1][2]
| Compound | Docking Score (kcal/mol) |
| N-(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide (2) | -123.23 |
| (E)-N'-(1-phenylethylidene)-nicotinohydrazide (7, enol form) | -123.12 |
| (E)-N'-(1-phenylethylidene)-nicotinohydrazide (6, keto form) | -118.99 |
| Hydroxychloroquine | -117.77 |
| N'-benzyl-2-iso nicotinoyl hydrazine-1-carbothioamide (1) | -115.15 |
| 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide (3) | -114.77 |
| 2-isonicotinoyl-N-phenylhydrazine-1-carboxamide (4) | -113.68 |
| N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide (5) | -112.55 |
| Favipiravir (Avigan) | -102.73 |
Table 2: Binding Energy of Nicotinic Acid Derivatives against Escherichia coli Nitroreductase (PDB code: 1YKI) [3]
| Compound | Binding Energy (kcal/mol) |
| Compound 13 (acylhydrazone with 5-nitrofuran) | -9.8 |
| Compound 25 (1,3,4-oxadiazoline with 5-nitrofuran) | -9.5 |
| Compound 5 | -8.7 |
| Compound 17 | -8.5 |
| Nitrofurazone (native ligand) | -7.9 |
| Nitrofurantoin (reference compound) | -7.6 |
Experimental Protocols
The methodologies for the key experiments cited in this guide are detailed below to provide a comprehensive understanding of the data.
Molecular Docking Protocol for Isonicotinoyl Hydrazide Derivatives against COVID-19 Main Protease [1][2]
The molecular docking study was performed to investigate the binding of isonicotinoyl hydrazide derivatives into the active site of the COVID-19 main protease (Mpro). The crystal structure of the protease was obtained from the Protein Data Bank. The ligands were prepared for docking by optimizing their structures and minimizing their energy. The docking was carried out using a suitable molecular docking software. The results were analyzed based on the docking scores, which indicate the binding affinity of the ligands to the protein. The top-ranked compounds were identified based on their high docking scores.
Molecular Docking Protocol for Nicotinic Acid Derivatives against Escherichia coli Nitroreductase [3]
To predict the target enzymes for the most active compounds and to evaluate possible interactions, a molecular docking study was conducted using Autodock Vina 4.2. The X-ray crystal structure of Escherichia coli Nitroreductase (PDB code: 1YKI) was used as the protein target. The structures of the nicotinic acid derivatives were prepared for docking. The docking simulations were performed to determine the binding energies of the compounds with the target enzyme. A cross-docking simulation was also performed with nitrofurantoin, which was used as a reference compound in the microbiology assays.
In-silico Molecular Docking of Isonicotinic Acid Derivatives on COX-2 Enzyme [4]
To understand the anti-inflammatory activity, in-silico molecular docking of isonicotinic acid derivatives was performed on the cyclooxygenase-2 (COX-2) enzyme. The docking software was benchmarked with the cognate ligand Ibuprofen. The docking analysis focused on the binding orientation of the isonicotinoyl moiety and the interactions with key amino acid residues in the active site of COX-2, including Val350, Leu353, Tyr356, Leu360, Tyr386, Trp388, Val524, and Ala528 for hydrophobic interactions, and Arg121 and Tyr356 for hydrogen bonding.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in the docking studies.
Figure 1. Workflow for the molecular docking of isonicotinoyl hydrazide derivatives against COVID-19 Mpro.
Figure 2. Workflow for the molecular docking of nicotinic acid derivatives against E. coli Nitroreductase.
Figure 3. Inhibition of the COX-2 signaling pathway by isonicotinic acid derivatives.
References
Safety Operating Guide
A Guide to the Safe Disposal of 3-Phenylisonicotinic Acid
For laboratory professionals, including researchers, scientists, and those in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Phenylisonicotinic acid, a compound that requires careful handling due to its potential hazards.
Safety and Hazard Information
This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE) and adherence to safety protocols. The following table summarizes the key safety information.
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[2] |
| Eye Irritant (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1][2] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to prevent exposure:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] Do not dispose of this chemical in laboratory drains or as common solid waste.
1. Preparation for Disposal:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Place the waste in a suitable, well-sealed, and clearly labeled container. The container should be in good condition and compatible with the chemical.
-
Labeling: The label on the waste container must clearly identify the contents as "Hazardous Waste: this compound". Include the appropriate hazard pictograms.
2. Storage Pending Disposal:
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Incompatibilities: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
3. Arranging for Disposal:
-
Contact a Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle the waste stream appropriately.
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.
4. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. If necessary, moisten the material with water to minimize dust.[5] Place the collected material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
